Mambalgin 1
Description
Structure
2D Structure
Properties
IUPAC Name |
6-amino-2-[[4-amino-2-[[19-[[28-[[2-[[2-[[2-[[90-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]-40,75,99-tris(4-aminobutyl)-10,34-bis(2-amino-2-oxoethyl)-52,84-bis(3-amino-3-oxopropyl)-28,96-dibenzyl-46-butan-2-yl-8a,31-bis(3-carbamimidamidopropyl)-5a-(carboxymethyl)-13,66-bis(1-hydroxyethyl)-4,87-bis[(4-hydroxyphenyl)methyl]-7,11a,81-tris(1H-imidazol-4-ylmethyl)-37,43,49-tris(2-methylpropyl)-2a,19-bis(2-methylsulfanylethyl)-1a,2,4a,5,7a,8,10a,11,13a,14,17,20,26,29,32,35,38,41,44,47,50,53,56,65,68,71,74,77,80,83,86,89,95,98-tetratriacontaoxo-69,72-di(propan-2-yl)-60,61,92-trithia-a,3,3a,6,6a,9,9a,12,12a,15,18,21,27,30,33,36,39,42,45,48,51,54,57,64,67,70,73,76,79,82,85,88,94,97-tetratriacontazatricyclo[61.30.20.021,25]tridecahectane-58-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-7-(4-aminobutyl)-10,13-bis(2-amino-2-oxoethyl)-16,22-bis(2-carboxyethyl)-19-(1-hydroxyethyl)-25-(hydroxymethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-(1-hydroxyethyl)-16-(hydroxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C272H429N85O84S9/c1-21-134(14)211-264(435)336-165(90-130(6)7)232(403)315-157(66-70-195(280)369)217(388)299-110-204(378)307-188(254(425)340-183(114-360)249(420)338-182(113-359)248(419)339-184(115-361)250(421)347-190-121-447-449-123-192(346-224(395)153(52-32-38-80-277)311-239(410)174(99-197(282)371)331-242(413)177(102-200(285)374)330-227(398)159(68-72-205(379)380)319-265(436)213(136(16)364)354-230(401)160(69-73-206(381)382)317-247(418)181(112-358)341-257(190)428)259(430)348-191-122-448-446-120-189(255(426)333-175(100-198(283)372)240(411)320-163(269(440)441)53-33-39-81-278)345-225(396)156(56-42-84-298-272(291)292)314-244(415)180(105-208(385)386)337-266(437)214(137(17)365)355-251(422)185(116-362)342-258(191)429)119-445-450-124-193-256(427)328-172(97-144-107-294-126-303-144)237(408)313-155(55-41-83-297-271(289)290)222(393)334-179(104-207(383)384)243(414)318-161(74-86-442-19)228(399)309-151(50-30-36-78-275)220(391)323-167(92-139-44-24-22-25-45-139)236(407)344-187(118-444-117-186(343-223(394)150(49-29-35-77-274)308-216(387)148(279)88-128(2)3)252(423)324-168(94-141-58-62-146(367)63-59-141)233(404)316-158(67-71-196(281)370)226(397)326-171(96-143-106-293-125-302-143)218(389)300-109-202(376)305-149(48-28-34-76-273)229(400)350-209(132(10)11)262(433)351-210(133(12)13)263(434)356-215(138(18)366)267(438)349-193)253(424)325-169(95-142-60-64-147(368)65-61-142)235(406)327-173(98-145-108-295-127-304-145)238(409)332-178(103-201(286)375)246(417)353-212(135(15)363)261(432)301-111-203(377)306-162(75-87-443-20)268(439)357-85-43-57-194(357)260(431)335-170(93-140-46-26-23-27-47-140)234(405)312-154(54-40-82-296-270(287)288)221(392)329-176(101-199(284)373)241(412)322-164(89-129(4)5)231(402)310-152(51-31-37-79-276)219(390)321-166(91-131(8)9)245(416)352-211/h22-27,44-47,58-65,106-108,125-138,148-194,209-215,358-368H,21,28-43,48-57,66-105,109-124,273-279H2,1-20H3,(H2,280,369)(H2,281,370)(H2,282,371)(H2,283,372)(H2,284,373)(H2,285,374)(H2,286,375)(H,293,302)(H,294,303)(H,295,304)(H,299,388)(H,300,389)(H,301,432)(H,305,376)(H,306,377)(H,307,378)(H,308,387)(H,309,399)(H,310,402)(H,311,410)(H,312,405)(H,313,408)(H,314,415)(H,315,403)(H,316,404)(H,317,418)(H,318,414)(H,319,436)(H,320,411)(H,321,390)(H,322,412)(H,323,391)(H,324,423)(H,325,424)(H,326,397)(H,327,406)(H,328,427)(H,329,392)(H,330,398)(H,331,413)(H,332,409)(H,333,426)(H,334,393)(H,335,431)(H,336,435)(H,337,437)(H,338,420)(H,339,419)(H,340,425)(H,341,428)(H,342,429)(H,343,394)(H,344,407)(H,345,396)(H,346,395)(H,347,421)(H,348,430)(H,349,438)(H,350,400)(H,351,433)(H,352,416)(H,353,417)(H,354,401)(H,355,422)(H,356,434)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H,440,441)(H4,287,288,296)(H4,289,290,297)(H4,291,292,298) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVGGBDTNREHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)C(C)C)C(C)C)CCCCN)CC3=CNC=N3)CCC(=O)N)CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CC(C)C)CC(=O)N)CCCNC(=N)N)CC6=CC=CC=C6)CCSC)C(C)O)CC(=O)N)CC7=CNC=N7)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CCCCN)CCSC)CC(=O)O)CCCNC(=N)N)CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)C(C)O)CCC(=O)O)CC(=O)N)CC(=O)N)CCCCN)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C272H429N85O84S9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6522 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Mambalgins: A Technical Guide to Novel Analgesics from Black Mamba Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, potent, and non-addictive analgesics is a significant challenge in modern medicine. Traditional opioid-based painkillers, while effective, are associated with severe side effects, including respiratory depression, tolerance, and addiction.[1][2] This has driven researchers to explore unique biological sources, such as animal venoms, which are complex libraries of pharmacologically active peptides. The venom of the black mamba (Dendroaspis polylepis) has yielded a groundbreaking discovery in this field: a class of peptides known as mambalgins.[1][3]
First identified in 2012, mambalgins are 57-amino acid peptides belonging to the three-finger toxin (3FTx) family.[1] Unlike most members of this family, which are neurotoxic, mambalgins produce potent analgesic effects comparable to morphine but act via a distinct, opioid-independent pathway.[4][5] They exert their effects by inhibiting specific subtypes of Acid-Sensing Ion Channels (ASICs), which are key players in pain signaling.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological characterization of mambalgin peptides, offering a resource for professionals in pain research and drug development.
Mechanism of Action: Targeting Acid-Sensing Ion Channels
Mambalgins' analgesic properties stem from their potent and specific inhibition of Acid-Sensing Ion Channels (ASICs). ASICs are proton-gated cation channels widely expressed in the central and peripheral nervous systems and are implicated in nociception, fear, and neuronal injury.[4][5][6] Tissue acidosis, a common feature of inflammation and injury, leads to the activation of these channels and subsequent pain sensation.
Mambalgins act as gating modifiers. They bind to the extracellular domain of ASICs, overlapping with the channel's "acidic pocket" or pH sensor.[4][6] This interaction stabilizes and traps the channel in a closed conformation, preventing the conformational changes required for activation by protons.[1][6][7] This effectively decreases the channel's apparent sensitivity to protons, thus inhibiting the pain signal at its source.[4][6]
The peptides show specificity for different ASIC subtypes, potently inhibiting homomeric ASIC1a and ASIC1b channels, as well as various heteromeric channels containing the ASIC1a subunit, but not homomeric ASIC2a or ASIC3 channels.[4][6][8][9] This specificity is crucial for their favorable side-effect profile.
Pharmacological Data
The potency of mambalgins has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings, highlighting their inhibitory concentration on different ASIC subtypes and their analgesic efficacy in animal models.
Table 1: In Vitro Inhibitory Activity of Mambalgins on ASIC Subtypes
| Peptide | Channel Subtype | Test System | IC50 (nM) | Reference |
| Mambalgin-1 | rat ASIC1a | Xenopus Oocytes | 86 ± 10 | [9] |
| Mambalgin-1 | rat ASIC1b | Xenopus Oocytes | 119 ± 3 | [9] |
| Mambalgin-2 | rat ASIC1a | Xenopus Oocytes | Varies with pH | [6] |
| Mambalgin-2 | rat ASIC1b | Xenopus Oocytes | 103 | [9] |
| Mambalgin-3 | rat ASIC1b | Xenopus Oocytes | 33 - 50 | [9] |
| Mambalgin-1 | heteromeric ASIC1a/3 | Xenopus Oocytes | Partial Inhibition | [9] |
| Mamb-AL (mutant) | rat ASIC1a | Xenopus Oocytes | 25 ± 3 | [9] |
| Mamb-AL (mutant) | rat ASIC1b | Xenopus Oocytes | 22 ± 1 | [9] |
Note: IC50 values can vary based on experimental conditions, such as the pH used for channel activation.
Table 2: In Vivo Analgesic Effects of Mambalgins in Rodent Models
| Pain Model | Administration Route | Peptide/Dose | Measured Effect | Key Finding | Reference |
| Carrageenan-Induced Inflammatory Pain | Intravenous (i.v.) | Mambalgin-1 | Reversal of thermal and mechanical hyperalgesia | Potent anti-inflammatory pain effect via peripheral ASIC1b and ASIC1a channels. | [10] |
| Chronic Constriction Injury (Neuropathic Pain) | Intravenous (i.v.) | Mambalgin-1 | Transient reversal of mechanical and heat-induced hyperalgesia | Effect is naloxone-insensitive and ASIC1a-independent. | [2][10] |
| Chronic Constriction Injury (Neuropathic Pain) | Intrathecal (i.t.) | Mambalgin-1 | Reversal of hyperalgesia | Effect is ASIC1a-dependent and partially naloxone-sensitive. | [10] |
| Acetic Acid-Induced Writhing | Not Specified | Mambalgin-1 | Reduction in writhing | Demonstrates analgesic efficacy. | [11] |
| Acute Thermal Pain | Intrathecal (i.t.) | Mambalgin-1 | Increased paw-flick latency | Analgesic effect as strong as morphine, with less tolerance and no respiratory depression. | [2][4] |
Experimental Protocols
The characterization of mambalgins involved a series of sophisticated experimental procedures, from initial isolation from venom to detailed functional analysis.
Venom Fractionation and Peptide Isolation
The initial discovery of mambalgins relied on standard biochemical separation techniques to isolate the peptide from crude black mamba venom.
-
Crude Venom Preparation: Lyophilized venom from Dendroaspis polylepis is dissolved in a suitable starting buffer (e.g., 0.1% trifluoroacetic acid (TFA) in water).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The dissolved venom is subjected to multiple rounds of RP-HPLC.
-
Initial Fractionation: A semi-preparative C18 column is used with a shallow linear gradient of an organic solvent like acetonitrile (ACN) in 0.1% TFA. Fractions are collected and screened for activity.
-
Purification: Active fractions are further purified using an analytical C18 column with a more optimized gradient to achieve isolation of individual peptides.
-
-
Mass Spectrometry and Sequencing: The purity and molecular weight of the isolated peptides are confirmed using techniques like MALDI-TOF or ESI-MS. The primary amino acid sequence is determined by Edman degradation.
Electrophysiological Analysis via Two-Electrode Voltage-Clamp (TEVC)
The TEVC technique using Xenopus laevis oocytes is the standard method for characterizing the effects of ion channel modulators like mambalgins.
-
Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and defolliculated by treatment with collagenase type IA.[6]
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific rat or human ASIC subunits of interest (e.g., ASIC1a, ASIC1b) is synthesized in vitro. A precise amount (e.g., 0.2-20 ng) is injected into the nucleus of healthy stage V-VI oocytes.[6][12]
-
Incubation: Oocytes are incubated for 1-3 days at 19°C in ND96 solution (containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 2 mM MgCl₂, 5 mM HEPES, pH 7.4) supplemented with antibiotics to allow for channel expression in the oocyte membrane.[6]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two glass microelectrodes filled with 3 M KCl.
-
The oocyte membrane potential is clamped at a holding potential, typically -50 mV to -60 mV.[6]
-
A microperfusion system enables rapid switching of the extracellular solution.[6][12]
-
ASIC currents are evoked by rapidly lowering the pH of the perfusion solution (e.g., from a conditioning pH of 7.4 to an activating pH of 6.0 or 5.0).[12]
-
-
Toxin Application: To test the effect of mambalgins, the peptide (at various concentrations) is pre-incubated with the oocyte for a set period before the acid stimulus. The resulting current is compared to the control current recorded in the absence of the toxin. Solutions containing the peptide typically include 0.05% BSA to prevent nonspecific adsorption.[6][12]
-
Data Analysis: The percentage of current inhibition is plotted against the mambalgin concentration to calculate the IC50 value using a sigmoidal dose-response curve.
In Vivo Analgesia Models
To confirm the therapeutic potential of mambalgins, their analgesic effects are tested in established rodent models of pain.
-
Animals: Experiments are typically conducted in mice or rats, following approved ethical guidelines.
-
Drug Administration: Mambalgins are administered via various routes, including intravenous (i.v.), intrathecal (i.t., into the spinal canal), or intraplantar (i.pl., into the paw) injection.
-
Inflammatory Pain Model (Carrageenan Test):
-
Inflammation is induced by injecting a small volume of 2% carrageenan into the plantar surface of the hind paw.[13]
-
Pain sensitivity is measured at baseline and at time points after carrageenan injection.
-
Assessment: Thermal hyperalgesia is assessed using the paw-flick test, where a radiant heat source is applied to the paw, and the withdrawal latency is measured.[13] Mechanical allodynia is measured using von Frey filaments.
-
Mambalgin is administered (e.g., i.v.) and its ability to reverse these pain behaviors is quantified.
-
-
Neuropathic Pain Model (Chronic Constriction Injury - CCI):
-
Neuropathic pain is induced by surgically placing loose ligatures around the sciatic nerve.
-
Animals develop hypersensitivity to thermal and mechanical stimuli over several days.
-
Mambalgin is administered, and its ability to transiently reverse the established hyperalgesia is measured using the methods described above.[10]
-
Conclusion and Future Directions
The discovery of mambalgins represents a significant advancement in pain research. These peptides demonstrate that potent, morphine-level analgesia can be achieved through a non-opioid mechanism, offering a promising alternative that may circumvent the severe side effects of current standards of care.[4] The targeted inhibition of specific ASIC subtypes in the peripheral and central nervous systems provides a clear mechanism of action and a strong rationale for their therapeutic development.[10]
Future research will focus on optimizing the properties of mambalgins through peptide engineering to enhance their stability, bioavailability, and potency, as demonstrated by analogs like Mamb-AL.[11][14] A deeper understanding of the structural basis for the interaction between mambalgins and ASIC channels will further guide the rational design of novel, small-molecule ASIC inhibitors.[5] The continued exploration of these venom-derived peptides paves the way for a new generation of analgesic drugs with improved safety and efficacy profiles.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mambalgins, the Venom-origin Peptides as a Potentially Novel Group of Analgesics: Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 6. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Mambalgin-1: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), is a potent analgesic that acts by inhibiting Acid-Sensing Ion Channels (ASICs).[1] This technical guide provides an in-depth overview of the amino acid sequence, three-dimensional structure, and mechanism of action of Mambalgin-1. It details the experimental protocols for its synthesis, structural elucidation, and functional characterization, and presents key quantitative data in structured tables for ease of comparison. Furthermore, this document includes visualizations of the toxin's signaling pathway and experimental workflows to facilitate a deeper understanding of its properties and therapeutic potential.
Amino Acid Sequence and Structure
Mambalgin-1 is a member of the three-finger toxin (3FTx) protein family, characterized by a core stabilized by disulfide bonds from which three β-sheet-rich loops or "fingers" extend.[1]
Amino Acid Sequence
The primary structure of Mambalgin-1 consists of 57 amino acid residues.
Table 1: Amino Acid Sequence of Mambalgin-1
| 1-10 | 11-20 | 21-30 | 31-40 | 41-50 | 51-57 | |
| Sequence | HHYKLKCYQY | SDYPICKRGS | IGTCIFPFLK | LILQTCPSKH | CEMYPNVCHT | KDKLGNE |
Source: UniProt P0DKR6[2]
Three-Dimensional Structure
The three-dimensional structure of Mambalgin-1 has been determined by both X-ray crystallography and cryo-electron microscopy, revealing the canonical three-finger fold.[1][3][4][5] However, it displays unique features, including an elongated second loop and shortened first and third loops compared to most 3FTx proteins.[1] Several structures are available in the Protein Data Bank (PDB).
Table 2: Structural Details of Mambalgin-1 from PDB Entries
| PDB ID | Method | Resolution (Å) | Organism | Description |
| 5DU1 | X-ray Diffraction | 1.80 | Dendroaspis polylepis polylepis | Crystal structure of Mambalgin-1 |
| 5DZ5 | X-ray Diffraction | 1.95 | Dendroaspis polylepis polylepis | Crystal structure of Mambalgin-1 wild-type in P41212 space group |
| 7CFT | Cryo-Electron Microscopy | 3.90 | Homo sapiens / Dendroaspis polylepis polylepis | Cryo-EM structure of human ASIC1a in complex with Mambalgin-1 at pH 8.0 |
| 7ULB | X-ray Diffraction | 2.49 | Dendroaspis polylepis polylepis | Structure of recombinant Mambalgin-1 |
Mechanism of Action and Functional Activity
Mambalgin-1 exerts its analgesic effect by potently and reversibly inhibiting specific subtypes of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels involved in pain perception.[3][7] It specifically targets ASIC1a- and ASIC1b-containing channels.[3]
Signaling Pathway
Mambalgin-1 acts as a gating modifier of ASICs. It binds to the extracellular domain of the channel, specifically in the acidic pocket, and is thought to trap the channel in a closed conformation.[1][3] This binding prevents the conformational changes required for channel opening in response to a drop in extracellular pH, thereby inhibiting ion influx and neuronal depolarization.[1][8] The interaction involves key residues in loop II of Mambalgin-1, such as Phe-27, Leu-32, and Leu-34.[3][9]
Functional Activity
The inhibitory potency of Mambalgin-1 has been quantified against various ASIC subtypes, demonstrating its specificity.
Table 3: Inhibitory Activity of Mambalgin-1 on ASIC Subtypes
| ASIC Subtype | IC50 (nM) | Cell Type | Reference |
| rat ASIC1a | 11 - 252 | COS-7 cells, Xenopus oocytes | [3] |
| rat ASIC1b | 11 - 252 | COS-7 cells, Xenopus oocytes | [3] |
| human ASIC1a | 197.3 ± 37.4 | HEK293 cells | [7] |
| chicken ASIC1 | 123.6 ± 28.5 | HEK293 cells | [7] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Mambalgin-1
A stepwise solid-phase synthesis approach has been successfully employed to produce biologically active Mambalgin-1.[3]
Protocol:
-
Resin and Amino Acid Preparation: Synthesis is performed on a preloaded Fmoc-Lys(Boc)-wang-LL resin. Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, His, Asn, Gln; Pbf for Arg; tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys) are used.[3]
-
Peptide Chain Assembly: Automated peptide synthesis is carried out using a synthesizer. Amino acids are coupled using a 10-fold excess with HCTU/NMM as coupling reagents. Difficult couplings, such as in the sequence fragments 1–5 (LKCYQ) and 30–34 (LKLIL), may require repeated coupling steps.[3]
-
Fmoc Deprotection: The Fmoc protecting group is removed using 20% piperidine in NMP.
-
Acetylation: After each amino acid coupling, the resin is acetylated with acetic anhydride and NMM in NMP to cap any unreacted amino groups.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O/EDT).
-
Oxidative Folding: The linear peptide is subjected to oxidative folding in a redox buffer (e.g., containing reduced and oxidized glutathione) to facilitate the formation of the four disulfide bridges.
-
Purification: The folded Mambalgin-1 is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.
Structural Determination by X-ray Crystallography
The crystal structure of Mambalgin-1 provides high-resolution insights into its three-dimensional conformation.
Protocol:
-
Crystallization: Purified Mambalgin-1 is concentrated and subjected to crystallization screening using various commercially available kits and conditions (e.g., vapor diffusion method).
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known three-finger toxin structure as a search model. The model is then refined using crystallographic software.
Functional Characterization by Electrophysiology
The inhibitory effect of Mambalgin-1 on ASIC currents is typically assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the target channels.
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired ASIC subtype.
-
Electrophysiological Recording: After 2-4 days of expression, oocytes are placed in a recording chamber and impaled with two glass microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -60 mV.
-
Channel Activation and Inhibition: ASIC currents are elicited by rapidly lowering the extracellular pH (e.g., from 7.4 to 6.0). To test for inhibition, Mambalgin-1 is pre-applied to the oocyte before the acidic stimulus.
-
Data Analysis: The peak current amplitude in the presence and absence of Mambalgin-1 is measured to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of Mambalgin-1.
Conclusion
Mambalgin-1 represents a promising lead compound for the development of novel analgesics. Its unique mechanism of action, targeting ASICs with high potency and specificity, offers a potential alternative to opioid-based pain therapies with a reduced side-effect profile.[3] The detailed structural and functional data, along with established protocols for its synthesis and characterization, provide a solid foundation for further research and drug development efforts. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of Mambalgin-1 and its analogs.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 9. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Three-Finger Toxin Fold of Mambalgin-1: A Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), represents a compelling therapeutic lead for novel analgesic development.[1][2] As a member of the three-finger toxin (3FTx) superfamily, it possesses the characteristic β-sheet-rich fold, yet exhibits an atypical pharmacological profile by potently and selectively inhibiting Acid-Sensing Ion Channels (ASICs) without the neurotoxicity commonly associated with other 3FTx members.[1] This technical guide provides an in-depth exploration of the three-finger toxin fold of Mambalgin-1, its mechanism of action on ASICs, and detailed methodologies for its synthesis, characterization, and evaluation. This document is intended to serve as a comprehensive resource for researchers in the fields of toxinology, ion channel pharmacology, and analgesic drug development.
Introduction: The Emergence of Mambalgin-1 as a Novel Analgesic
Pain remains a significant global health challenge, with a substantial need for new therapeutic agents that offer improved efficacy and safety profiles over existing treatments, such as opioids. Acid-Sensing Ion Channels (ASICs) have emerged as key therapeutic targets for pain, as they are proton-gated cation channels widely expressed in the central and peripheral nervous systems and are implicated in nociception and other neurological processes.[3][4] Mambalgins are potent inhibitors of specific ASIC subtypes, demonstrating analgesic effects comparable to morphine in preclinical models but without inducing respiratory depression or tolerance.[1][4] Mambalgin-1, in particular, has been the subject of extensive research to elucidate its structure-activity relationships and its unique mechanism of inhibiting ASICs.
The Three-Finger Toxin Fold of Mambalgin-1: A Unique Structural Scaffold
The defining structural feature of Mambalgin-1 is its canonical three-finger toxin (3FTx) fold, characterized by three β-strand-rich loops (referred to as fingers I, II, and III) extending from a central globular core that is stabilized by four conserved disulfide bonds.[1][5] While sharing this common architecture with other 3FTx members, the crystal structure of Mambalgin-1 reveals distinct features, including an elongated second loop and shortened first and third loops.[1] These structural nuances are critical for its specific interaction with ASICs and its lack of activity at nicotinic acetylcholine receptors, the primary target of most neurotoxic 3FTx proteins.[1]
The interaction of Mambalgin-1 with ASICs is primarily mediated by residues located in its second loop, with Phe-27, Leu-32, and Leu-34 being identified as key components of the pharmacophore.[3][6] These residues form critical contacts with the acidic pocket of the extracellular domain of ASIC1a, a key region for channel gating.[3]
Mechanism of Action: Allosteric Inhibition of Acid-Sensing Ion Channels
Mambalgin-1 exerts its inhibitory effect on ASICs through a sophisticated allosteric mechanism. It acts as a gating modifier, binding to the closed state of the channel and stabilizing it.[2][3][7] This binding event induces a conformational change in the thumb domain of the ASIC protein, which in turn shifts the pH-dependent activation of the channel towards a more acidic pH, effectively decreasing the channel's apparent affinity for protons.[2][3][7] This "pH sensor-trapping mechanism" prevents the channel from opening in response to physiological drops in extracellular pH, thereby blocking the influx of cations and inhibiting neuronal depolarization.[3] Cryo-electron microscopy studies of the human ASIC1a-Mambalgin-1 complex have provided detailed structural insights into this inhibitory conformation.[2][8]
Figure 1: Signaling pathway of Mambalgin-1 inhibition of ASIC channels.
Quantitative Data: Inhibitory Potency of Mambalgin-1
The inhibitory activity of Mambalgin-1 and its synthetic analogues has been quantified against various ASIC subtypes, primarily through electrophysiological measurements. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the toxin's potency.
| Toxin/Analogue | Target Channel | Expression System | IC50 (nM) | Reference |
| Native Mambalgin-1 | rat ASIC1a | Xenopus oocytes | 11 | [3] |
| Native Mambalgin-1 | rat ASIC1b | Xenopus oocytes | 44 | [3] |
| Native Mambalgin-1 | rat ASIC1a + ASIC2a | Xenopus oocytes | 252 | [3] |
| Synthetic Mambalgin-1 (sMamb-1) | rat ASIC1a | Xenopus oocytes | 3.4 ± 0.6 | [3] |
| Synthetic Mambalgin-1 (sMamb-1) | rat ASIC1b | Xenopus oocytes | 22.2 ± 1.7 | [3] |
| Synthetic Mambalgin-1 (sMamb-1) | rat ASIC1a + ASIC2a | Xenopus oocytes | 152 ± 21 | [3] |
| Synthetic Mambalgin-1 | human ASIC1a | CHO cells | 197.3 ± 18.7 | [7] |
| Synthetic Mambalgin-1 | chicken ASIC1a | CHO cells | 123.6 ± 20.3 | [7] |
| Mambalgin-1 | human ASIC1aΔC | - | 106.6 ± 23.6 | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Mambalgin-1
This protocol outlines the stepwise solid-phase peptide synthesis (SPPS) of Mambalgin-1.[1]
Materials:
-
Fmoc-protected amino acids
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
N-Methyl-2-pyrrolidone (NMP)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Reduced glutathione (GSH)
-
Oxidized glutathione (GSSG)
-
Tris-HCl buffer
-
Guanidine HCl
Procedure:
-
Peptide Assembly: The synthesis is performed on a solid-phase peptide synthesizer using Fmoc chemistry.
-
Coupling is mediated by HCTU and NMM in NMP.
-
Fmoc deprotection is achieved using a solution of piperidine in NMP.
-
Double coupling steps may be necessary for specific residues to ensure efficient incorporation.
-
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Oxidative Folding:
-
The purified linear peptide is dissolved in a denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M Tris-HCl, pH 8).
-
The peptide solution is then diluted into a refolding buffer (e.g., 0.1 M Tris-HCl, 1 mM EDTA, pH 8) containing a redox couple of reduced and oxidized glutathione (GSH/GSSG).
-
The folding reaction is incubated at 4°C for 24-36 hours.
-
-
Purification of Folded Mambalgin-1: The folded and oxidized Mambalgin-1 is purified by RP-HPLC.
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by circular dichroism to verify the characteristic three-finger fold signature.[3]
Expression of ASIC Channels in Xenopus laevis Oocytes
This protocol describes the heterologous expression of ASIC channels in Xenopus laevis oocytes for electrophysiological studies.
Materials:
-
Xenopus laevis frogs
-
Collagenase
-
cRNA encoding the desired ASIC subunit(s)
-
Modified Barth's Solution (MBS)
-
Nuclease-free water
Procedure:
-
Oocyte Harvesting: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs.
-
Defolliculation: The ovarian lobes are treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Stage V-VI oocytes are selected and injected with 50 nl of a solution containing the cRNA of the ASIC subunit(s) of interest.
-
Incubation: Injected oocytes are incubated in MBS at 18°C for 2-5 days to allow for channel expression.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This protocol details the functional characterization of Mambalgin-1's effect on ASIC currents using TEVC in Xenopus oocytes.
Materials:
-
TEVC setup (amplifier, digitizer, micromanipulators)
-
Glass microelectrodes
-
3 M KCl solution
-
Recording chamber
-
Perfusion system
-
Recording solutions at various pH values (e.g., pH 7.4 for baseline, and an acidic pH like 6.0 for activation)
-
Mambalgin-1 solution
Procedure:
-
Electrode Preparation: Glass microelectrodes are pulled and filled with 3 M KCl.
-
Oocyte Placement: An oocyte expressing the target ASIC is placed in the recording chamber and perfused with the baseline recording solution (pH 7.4).
-
Impaling: Two microelectrodes are inserted into the oocyte.
-
Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV.
-
Current Recording:
-
ASIC currents are activated by rapidly switching the perfusion solution to an acidic pH.
-
To test the effect of Mambalgin-1, the oocyte is pre-incubated with the toxin in the baseline solution before the acidic challenge.
-
Inhibition is measured as the reduction in the peak current amplitude in the presence of the toxin compared to the control.
-
Dose-response curves are generated by applying a range of Mambalgin-1 concentrations.
-
Figure 2: Experimental workflow for characterizing Mambalgin-1 using TEVC.
Conclusion and Future Directions
Mambalgin-1 stands out as a promising lead compound for the development of a new class of analgesics. Its unique three-finger toxin fold, coupled with its specific allosteric inhibition of ASICs, provides a novel mechanism for pain modulation. The detailed structural and functional understanding of Mambalgin-1, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of second-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing the Mambalgin-1 scaffold to develop smaller, more drug-like molecules that retain the analgesic efficacy while being suitable for clinical development. The continued exploration of the intricate interactions between Mambalgin-1 and its receptor will undoubtedly pave the way for innovative pain therapies.
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Acid-sensing Ion Channel 1a by Intracellular pH and Its Role in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Topography and motion of acid-sensing ion channel intracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Patch clamp - Wikipedia [en.wikipedia.org]
Mambalgin-1 as a Potent Inhibitor of Acid-Sensing Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs).[1][2] These channels are crucial players in pain perception, making Mambalgin-1 a promising candidate for the development of novel analgesic therapies with a distinct mechanism of action from traditional opioids. This technical guide provides an in-depth overview of Mambalgin-1, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.
Introduction to Mambalgin-1 and Acid-Sensing Ion Channels
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[3] They are widely expressed in the central and peripheral nervous systems and are activated by a drop in extracellular pH, a common feature in various pathological conditions such as inflammation, ischemia, and tissue injury.[1] Consequently, ASICs are implicated in a range of physiological and pathophysiological processes, including pain sensation, synaptic plasticity, and fear conditioning.
Mambalgins are a family of peptides that potently and specifically inhibit a subset of ASIC subtypes.[1] Mambalgin-1, in particular, has been shown to produce potent analgesic effects in various animal models of pain, comparable to morphine but without the associated side effects like respiratory depression and tolerance.[1] This makes it an attractive therapeutic lead for pain management.
Mechanism of Action
Mambalgin-1 acts as a gating modifier of ASICs.[1] It binds to the extracellular domain of the channel, specifically interacting with the "thumb" domain of the ASIC1a subunit. This interaction does not directly block the ion pore but rather stabilizes the channel in a closed or resting state.[3][4] By binding to the closed state, Mambalgin-1 shifts the pH-dependence of channel activation towards a more acidic pH, thereby reducing the channel's apparent affinity for protons.[1][3] This "closed-state trapping" mechanism effectively prevents the channel from opening in response to moderate decreases in extracellular pH that would typically trigger channel activation and nociceptive signaling.
Recent structural studies, including cryo-electron microscopy, have provided detailed insights into the Mambalgin-1/ASIC1a complex. These studies confirm that Mambalgin-1 binds to the thumb domain and induces a conformational change that allosterically inhibits channel gating.[5]
Quantitative Inhibitory Data
The inhibitory potency of Mambalgin-1 has been quantified against various homomeric and heteromeric ASIC subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Inhibitory Potency (IC50) of Mambalgin-1 on Rat ASIC Subtypes
| ASIC Subtype | Expression System | IC50 (nM) | Reference |
| rASIC1a (homomeric) | Xenopus oocytes | 3.4 ± 0.6 | [1] |
| rASIC1b (homomeric) | Xenopus oocytes | 22.2 ± 1.7 | [1] |
| rASIC1a + rASIC2a (heteromeric) | Xenopus oocytes | 152 ± 21 | [1] |
Table 2: Inhibitory Potency (IC50) of Mambalgin-1 on Human and Chicken ASIC Subtypes
| ASIC Subtype | Expression System | IC50 (nM) | Reference |
| hASIC1a (homomeric) | CHO cells | 197.3 ± 37.4 | [3][6] |
| cASIC1a (homomeric) | CHO cells | 123.6 ± 28.5 | [3][6] |
| hASIC1aΔC (truncated) | CHO cells | 106.6 ± 23.6 | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mambalgin-1-mediated Analgesia
The analgesic effect of Mambalgin-1 is initiated by its binding to and inhibition of specific ASIC subtypes on nociceptive neurons. This prevents the influx of cations (primarily Na+ and Ca2+) that would normally occur in response to tissue acidosis. The subsequent reduction in neuronal depolarization and action potential firing leads to a decrease in the transmission of pain signals to the central nervous system.
Experimental Workflow for Assessing Mambalgin-1 Analgesic Efficacy
The evaluation of Mambalgin-1's analgesic properties typically involves a series of in vitro and in vivo experiments. The general workflow is outlined below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Mambalgin-1 on ASICs.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the macroscopic currents of ASIC channels expressed in Xenopus oocytes.
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Treat the lobes with collagenase type IA to defolliculate the oocytes.
-
Inject oocyte nuclei with cRNA encoding the desired ASIC subunits (e.g., 3–5 ng/μl for rASIC1a).
-
Incubate the injected oocytes for 2-3 days at 19°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5 mM HEPES, pH 7.4) supplemented with penicillin and streptomycin.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Activate ASIC currents by rapidly perfusing the chamber with a low pH solution (e.g., pH 6.0).
-
To determine the IC50, apply increasing concentrations of Mambalgin-1 in the perfusion solution prior to the acid challenge and measure the resulting inhibition of the peak current.
-
-
Solutions:
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Activating Solution: ND96 solution with pH adjusted to the desired acidic value with HCl.
-
Electrode Solution: 3 M KCl.
-
Whole-Cell Patch Clamp in Mammalian Cells (e.g., CHO, COS-7)
This technique allows for the recording of ASIC currents from single mammalian cells expressing the channels of interest.
-
Cell Culture and Transfection:
-
Culture CHO or COS-7 cells in appropriate media.
-
Transfect the cells with plasmids encoding the desired ASIC subunits using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Pull glass micropipettes (resistance 3-5 MΩ) and fill with an intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Elicit ASIC currents by rapid application of an acidic extracellular solution.
-
Determine the inhibitory effect of Mambalgin-1 by co-applying it with the acidic solution.
-
-
Solutions:
-
Extracellular Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (example): 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, 0.5 mM CaCl2, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.
-
In Vivo Pain Models
This model assesses the effect of Mambalgin-1 on inflammatory pain.
-
Induce inflammation by injecting 2% λ-carrageenan (in saline) into the plantar surface of a rodent's hind paw (e.g., 20 µl for a mouse).[7]
-
Assess thermal hyperalgesia using the paw immersion test (e.g., at 46°C) or mechanical allodynia using von Frey filaments at baseline and at various time points after carrageenan injection.[7]
-
Administer Mambalgin-1 (e.g., 0.34 nmol/mouse, intraplantar) and measure its effect on reversing the established hyperalgesia.[1]
This model evaluates the efficacy of Mambalgin-1 against visceral pain.
-
Administer Mambalgin-1 or a vehicle control to mice.
-
After a set pre-treatment time, inject 0.6-0.7% acetic acid intraperitoneally (e.g., 10 ml/kg).
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the control group indicates an analgesic effect.
This model is used to study the effect of Mambalgin-1 on neuropathic pain.
-
Anesthetize a rat and expose the sciatic nerve.
-
Loosely tie four ligatures around the nerve.
-
Allow the animal to recover for several days to develop neuropathic pain symptoms.
-
Assess mechanical allodynia (e.g., with von Frey filaments) and thermal hyperalgesia.
-
Administer Mambalgin-1 (e.g., intravenously or intrathecally) and evaluate its ability to alleviate the pain-related behaviors.
Conclusion
Mambalgin-1 is a highly potent and selective inhibitor of specific ASIC subtypes, demonstrating significant analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain. Its unique mechanism of action, which involves the allosteric modulation of channel gating rather than direct pore blockage, offers a promising avenue for the development of a new class of analgesics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Mambalgin-1 and other ASIC inhibitors. Further research into the downstream signaling pathways and the development of Mambalgin-1 analogs with improved pharmacokinetic properties will be crucial in translating this promising natural peptide into a clinically viable therapeutic.
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 7. Acid-sensing ion channel 1a in the central nucleus of the amygdala regulates anxiety-like behaviors in a mouse model of acute pain - PMC [pmc.ncbi.nlm.nih.gov]
Mambalgin-1: A Technical Guide to its Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Mambalgin-1 peptide, a potent analgesic agent isolated from the venom of the black mamba (Dendroaspis polylepis polylepis). Mambalgin-1 represents a promising class of non-opioid analgesics, offering efficacy comparable to morphine in various pain models but without the associated adverse effects such as respiratory depression and tolerance.[1][2][3] This document details the peptide's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its functional pathways.
Core Mechanism of Action: Inhibition of Acid-Sensing Ion Channels (ASICs)
Mambalgin-1 exerts its analgesic effects through the specific inhibition of a subset of Acid-Sensing Ion Channels (ASICs).[1] ASICs are voltage-independent cation channels, primarily conducting Na+, that are activated by a drop in extracellular pH.[1][2] These channels are widely expressed throughout the central and peripheral nervous systems and are key players in nociception and pain signaling.[1][2]
Mambalgin-1 is not a simple pore blocker. Instead, it functions as a potent gating modifier .[1] It binds preferentially to the closed state of the channel on the extracellular side, stabilizing this conformation.[2] This binding event induces a significant shift in the pH-dependence of channel activation towards a more acidic pH, effectively decreasing the channel's apparent affinity for protons.[1][4][5] Consequently, under physiological or pathophysiological acidic conditions that would normally activate these channels and signal pain, Mambalgin-1 prevents their opening.
Structural studies, including X-ray crystallography and cryo-EM, have revealed that Mambalgin-1, a 57-amino acid peptide with a three-finger toxin fold, interacts with the acidic pocket and thumb domain of the ASIC1a subunit.[1][2][6] The functional interaction is primarily mediated by residues in the second loop of Mambalgin-1 (notably Phe-27, Leu-32, and Leu-34), which engage with key residues in the α4 and α5 helices of the channel.[1][7][8] This interaction locks a key hinge, preventing the conformational changes required for channel opening.[7]
Quantitative Data: Potency and Efficacy
Mambalgin-1 demonstrates high potency in inhibiting various ASIC subtypes, with IC50 values typically in the nanomolar range. The specific potency can vary depending on the channel subunit composition, species ortholog, and the expression system used for the assay.
| Target Channel | Species | Expression System | IC50 (nM) | Reference(s) |
| ASIC1a | Rat | Xenopus oocytes | 3.4 ± 0.6 | [1] |
| Rat | COS-7 Cells | ~11 | [1] | |
| Human | CHO Cells | 148.6 ± 33.2 | [5] | |
| Human | HEK293T Cells | 197.3 ± 37.4 | [4][5] | |
| Chicken | HEK293T Cells | 123.6 ± 28.5 | [4][5] | |
| ASIC1b | Rat | Xenopus oocytes | 22.2 ± 1.7 | [1] |
| Rat | - | 39 - 192 | [9][10] | |
| ASIC1a/2a | Rat | Xenopus oocytes | 152 ± 21 | [1] |
Experimental Protocols
The characterization of Mambalgin-1 involves a multi-step process, from its synthesis to its evaluation in preclinical pain models.
Peptide Synthesis and Purification
Mambalgin-1 can be produced through chemical synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): A common method is the full stepwise solid-phase synthesis.[1][8] This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
-
Native Chemical Ligation (NCL): An alternative approach involves synthesizing smaller peptide segments (e.g., three segments for Mambalgin-1) which are then joined together in solution using hydrazide-based native chemical ligation.[4]
-
Purification: Following synthesis and cleavage from the resin, the crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.
In Vitro Functional Assays: Electrophysiology
The inhibitory activity of Mambalgin-1 on ASIC channels is quantified using electrophysiological techniques.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:
-
Channel Expression: Oocytes are surgically removed and injected with cRNA encoding the specific ASIC subunits of interest (e.g., rASIC1a, hASIC1a).[1][3]
-
Recording: After 1-3 days to allow for channel expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential, typically between -50 mV and -60 mV.[1][3]
-
Channel Activation: The oocyte is perfused with a control buffer (e.g., pH 7.4). ASIC currents are activated by a rapid switch to an acidic buffer (e.g., pH 6.0 or below).[1][11]
-
Inhibition Measurement: A stable baseline current is established. The oocyte is then pre-incubated with varying concentrations of Mambalgin-1 in the control buffer before co-application with the acidic buffer. The reduction in the peak current amplitude is measured to determine the extent of inhibition.[11]
-
Dose-Response Analysis: Data from multiple concentrations are plotted to generate a dose-response curve, from which the IC50 value is calculated using the Hill equation.[4][5]
-
-
Whole-Cell Patch Clamp: This technique can be used on mammalian cell lines (e.g., CHO, HEK293) transiently or stably expressing the target ASIC channels, providing a system that may be more physiologically relevant for human channels.[11] The principles of channel activation and inhibition measurement are similar to TEVC.
In Vivo Analgesia Models
The analgesic efficacy of Mambalgin-1 is assessed in various rodent models of pain.
-
Inflammatory Pain Model:
-
Induction: Inflammation is induced by injecting an inflammatory agent, such as carrageenan, into the hind paw of a mouse or rat.[1][12] This leads to thermal and mechanical hyperalgesia (increased pain sensitivity).
-
Administration: Mambalgin-1 or a vehicle control is administered, typically via intraplantar (i.pl.), intrathecal (i.t.), or intravenous (i.v.) injection.[1][13]
-
Assessment: Nociceptive thresholds are measured at various time points post-administration. Mechanical sensitivity can be assessed using von Frey filaments, and thermal sensitivity using the Hargreaves plantar test or hot plate test.[13] A reversal of hyperalgesia indicates an analgesic effect.
-
-
Neuropathic Pain Model:
-
Induction: Neuropathic pain is induced by procedures such as chronic constriction injury (CCI) of the sciatic nerve.[12][14]
-
Administration & Assessment: After a period for neuropathic pain to develop (e.g., 2 weeks), Mambalgin-1 is administered (commonly i.v. or i.t.), and its ability to transiently reverse the established mechanical allodynia and thermal hyperalgesia is measured.[12][13]
-
Therapeutic Potential and Selectivity
Mambalgin-1's analgesic properties are potent and have been demonstrated across acute, inflammatory, and neuropathic pain models.[12][15] A key advantage is its mechanism of action, which is independent of the opioid system. This was confirmed in studies where the analgesic effect of Mambalgin-1 was not blocked by the opioid antagonist naloxone.[1][3] This distinction underscores its potential as an alternative to traditional opioids, potentially avoiding issues of addiction, respiratory depression, and constipation.
The peptide exhibits selectivity for ASIC1-containing channels. It has been shown to have no effect on other channels such as ASIC2a (when not in a heteromer with ASIC1a), ASIC3, TRPV1, P2X2, and various voltage-gated sodium and potassium channels at concentrations where it potently blocks ASIC1a.[16]
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 3. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 5. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mambalgins - Wikipedia [en.wikipedia.org]
- 7. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain. – IPMC [ipmc.cnrs.fr]
- 14. Mambalgins, the Venom-origin Peptides as a Potentially Novel Group of Analgesics: Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. smartox-biotech.com [smartox-biotech.com]
Mambalgin-1 Interaction with ASIC1a and ASIC1b Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between Mambalgin-1, a peptide toxin isolated from the venom of the black mamba snake, and the acid-sensing ion channel (ASIC) subtypes ASIC1a and ASIC1b. Mambalgins have garnered significant interest due to their potent analgesic effects, which are comparable to morphine but devoid of opioid-related side effects.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Mambalgin-1 Interaction with ASIC1a and ASIC1b
Mambalgin-1 is a potent inhibitor of both homomeric ASIC1a and ASIC1b channels, as well as heteromeric channels containing these subunits.[1][4] Its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the species and the specific channel composition. The following tables summarize the reported IC50 values for Mambalgin-1 and its analogs against various ASIC subtypes.
Table 1: Inhibitory Potency (IC50) of Mambalgin-1 on Homomeric ASIC Channels
| Peptide | Channel Subtype | Species | Expression System | IC50 (nM) | Reference |
| Mambalgin-1 | ASIC1a | Rat | Xenopus oocytes | 3.4 ± 0.6 | [1] |
| Mambalgin-1 | ASIC1a | Rat | Xenopus oocytes | 11 | [1] |
| Mambalgin-1 | ASIC1a | Rat | COS-7 cells | 3-55 | [4][5] |
| Mambalgin-1 | ASIC1a | Human | CHO cells | 197.3 ± 37.4 | [2][6] |
| Mambalgin-1 | ASIC1a (ΔC) | Human | CHO cells | 106.6 ± 23.6 | [2] |
| Mambalgin-1 | ASIC1a | Human | - | 127 | [4][5] |
| Mambalgin-1 | ASIC1b | Rat | Xenopus oocytes | 22.2 ± 1.7 | [1] |
| Mambalgin-1 | ASIC1b | Rat | Xenopus oocytes | 44 | [1] |
| Mambalgin-1 | ASIC1b | Rat | COS-7 cells | 119 ± 3 | [7][8] |
| Mambalgin-1 | ASIC1b | Rat | - | 39-192 | [5][8] |
Table 2: Inhibitory Potency (IC50) of Mambalgin-1 on Heteromeric ASIC Channels
| Peptide | Channel Composition | Species | Expression System | IC50 (nM) | Reference |
| Mambalgin-1 | ASIC1a + ASIC2a | Rat | Xenopus oocytes | 152 ± 21 | [1] |
| Mambalgin-1 | ASIC1a + ASIC2a | Rat | Xenopus oocytes | 252 | [1] |
Table 3: Inhibitory Potency (IC50) of Mambalgin Analogs on ASIC Channels
| Peptide | Channel Subtype | Species | Expression System | IC50 (nM) | Reference |
| Mamb-AL | ASIC1a | Rat | - | Not specified, but 3-fold greater inhibition than Mambalgin-1 | [7][9] |
| Mamb-AL | ASIC1b | Rat | - | 22 ± 1 | [7][8] |
Mechanism of Action
Mambalgin-1 acts as a gating modifier of ASIC channels.[1] It binds to the closed state of the channel and stabilizes it, thereby increasing the concentration of protons required for channel activation.[1][2][6] This is achieved by shifting the pH dependence of activation to a more acidic range, which effectively decreases the channel's apparent affinity for protons.[1][2][6] Cryo-electron microscopy studies have revealed that Mambalgin-1 binds to the thumb domain of the human ASIC1a channel.[3][6][10] This interaction is thought to trigger a conformational change that traps the channel in a closed state, preventing the influx of sodium ions that would normally occur upon acidification.[3][11]
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the ASIC1a–mambalgin-1 complex reveals that the peptide toxin mambalgin-1 inhibits acid-sensing ion channels through an unusual allosteric effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mambalgins - Wikipedia [en.wikipedia.org]
Mambalgin-1: A Novel Modulator of Pain Pathways Through Acid-Sensing Ion Channel Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs).[1][2] These channels are key players in the pathophysiology of pain, making Mambalgin-1 a compelling candidate for the development of novel analgesic therapies. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and methodologies associated with Mambalgin-1's role in modulating pain pathways. Its unique mode of action, potent analgesic effects comparable to morphine but without the associated opioid side effects, underscores its therapeutic potential.[3][4][5]
Introduction to Mambalgin-1 and its Target: Acid-Sensing Ion Channels (ASICs)
Mambalgin-1 is a member of the three-finger toxin (3FTx) protein family, characterized by a distinct protein fold.[1] Unlike most 3FTx proteins that target nicotinic acetylcholine receptors, mambalgins uniquely and potently inhibit ASICs.[1] ASICs are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems and are involved in a variety of physiological and pathological processes, including pain sensation, synaptic plasticity, and neurodegeneration.[3][4][5] Extracellular acidification, a common feature of tissue injury and inflammation, activates ASICs, leading to the depolarization of nociceptive neurons and the transmission of pain signals. Mambalgin-1's ability to block these channels presents a targeted approach to pain management.
Mechanism of Action: A "Closed-State Trapping" Model
Mambalgin-1 exerts its inhibitory effect on ASICs through a sophisticated "closed-state trapping" mechanism.[4][6] Instead of directly occluding the channel pore, Mambalgin-1 binds to the extracellular domain of the channel, specifically within the acidic pocket of the thumb domain.[3][7] This binding event stabilizes the channel in its closed conformation, thereby preventing the conformational changes required for channel opening in response to a drop in extracellular pH.[4][5] This allosteric modulation effectively reduces the proton sensitivity of the channel, rendering it less responsive to acidic stimuli.[4]
Signaling Pathway of Mambalgin-1 Inhibition
Caption: Mambalgin-1 signaling pathway.
Quantitative Data: Inhibition of ASIC Subtypes
Mambalgin-1 exhibits potent inhibitory activity against various homomeric and heteromeric ASIC subtypes. The half-maximal inhibitory concentrations (IC50) are summarized below.
| ASIC Subtype | Expression System | IC50 (nM) | Reference |
| Homomeric Channels | |||
| rat ASIC1a | Xenopus oocytes | 3.4 ± 0.6 | [3] |
| rat ASIC1a | Xenopus oocytes | 11 | [3] |
| rat ASIC1b | Xenopus oocytes | 22.2 ± 1.7 | [3] |
| rat ASIC1b | Xenopus oocytes | 119 ± 3 | [8] |
| Heteromeric Channels | |||
| rat ASIC1a + ASIC2a | Xenopus oocytes | 152 ± 21 | [3] |
| rat ASIC1a + ASIC2a | Xenopus oocytes | 252 | [3] |
A mutant analog of Mambalgin-1, Mamb-AL, has been developed with enhanced inhibitory properties.[8]
| ASIC Subtype | Mamb-AL IC50 (nM) | Reference |
| rat ASIC1b | 22 ± 1 | [8] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the effects of ion channel modulators.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and dissociated using collagenase.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired ASIC subunit(s) is injected into the oocyte nucleus. Oocytes are then incubated for 1-3 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution (ND96).
-
Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 mV to -60 mV).[3]
-
ASIC currents are activated by a rapid change in the extracellular pH of the perfusion solution.
-
Mambalgin-1 is applied to the bath solution before the acidic stimulus to determine its inhibitory effect.
-
-
Data Analysis: The peak current amplitude in the presence of Mambalgin-1 is compared to the control current to calculate the percentage of inhibition. Dose-response curves are generated to determine the IC50 value.[9]
Experimental Workflow for TEVC
Caption: Two-electrode voltage clamp workflow.
In Vivo Analgesia Models
The analgesic effects of Mambalgin-1 are evaluated in various rodent models of pain.
4.2.1. Carrageenan-Induced Inflammatory Pain
This model assesses the efficacy of analgesics against inflammatory hyperalgesia.[10][11]
Methodology:
-
Induction of Inflammation: An intraplantar injection of carrageenan into the hind paw of a rodent induces a localized inflammatory response, leading to thermal and mechanical hyperalgesia.
-
Drug Administration: Mambalgin-1 can be administered via various routes, including intraplantar, intrathecal, or intravenous injections.[12]
-
Behavioral Testing:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a heat source (e.g., radiant heat or hot plate) is measured. An increase in withdrawal latency indicates an analgesic effect.
-
Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is determined. An increase in the withdrawal threshold signifies analgesia.
-
-
Data Analysis: The changes in withdrawal latency or threshold are compared between Mambalgin-1-treated and vehicle-treated groups.
4.2.2. Neuropathic Pain Models
Models such as chronic constriction injury (CCI) of the sciatic nerve are used to evaluate the efficacy of Mambalgin-1 against neuropathic pain.[10][12]
Methodology:
-
Induction of Neuropathy: The sciatic nerve is loosely ligated, leading to the development of chronic mechanical and thermal hypersensitivity.
-
Drug Administration: Mambalgin-1 is administered, and its effects are assessed at different time points post-surgery.
-
Behavioral Testing: Similar to the inflammatory pain model, thermal and mechanical sensitivity are measured.
-
Data Analysis: The reversal of hypersensitivity in the Mambalgin-1-treated group is compared to the control group.
Drug Development and Therapeutic Potential
The potent analgesic properties of Mambalgin-1, coupled with its lack of opioid-related side effects such as respiratory depression and tolerance, make it a highly attractive candidate for drug development.[1][2][5] Its efficacy in both inflammatory and neuropathic pain models further highlights its broad therapeutic potential.[12][13]
Logical Relationship of Mambalgin-1's Therapeutic Potential
Caption: Therapeutic potential of Mambalgin-1.
Conclusion
Mambalgin-1 represents a paradigm shift in the quest for safer and more effective analgesics. Its well-defined mechanism of action, potent and specific inhibition of ASICs, and compelling preclinical data position it as a leading candidate for the development of a new class of pain therapeutics. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this remarkable peptide.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Black mamba venom peptides target acid-sensing ion channels to abolish pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mambalgin-1: A Novel, Opioid-Independent Analgesic Targeting Acid-Sensing Ion Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis), represents a promising new class of analgesic compounds.[1] Unlike traditional opioids, mambalgin-1 exerts its pain-relieving effects through the potent and specific inhibition of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels involved in pain sensation.[2][3] This opioid-independent mechanism offers the potential for strong analgesia without the severe side effects associated with opioid use, such as respiratory depression, tolerance, and addiction.[1][4] This document provides a comprehensive technical overview of mambalgin-1, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Mechanism of Action: Targeting ASICs for Pain Relief
Mambalgins, including mambalgin-1, are three-finger toxins that selectively inhibit specific subtypes of ASIC channels.[1][4] ASICs are widely expressed in the central and peripheral nervous systems and are activated by extracellular acidification, a common feature of tissue injury and inflammation.[4][5] By inhibiting these channels, mambalgin-1 effectively blocks the transmission of pain signals.
The primary targets of mambalgin-1 are homomeric ASIC1a and ASIC1b channels, as well as heteromeric channels containing these subunits.[4][6] Mambalgin-1 binds to the closed state of the channel, stabilizing it and shifting the pH-dependent activation to a more acidic range.[2][7] This action decreases the channel's apparent affinity for protons, thereby inhibiting its opening in response to pathological decreases in pH.[2][7] Structural studies have revealed that mambalgin-1 interacts with the thumb domain of the ASIC1a subunit, leading to an allosteric inhibition of the channel.[6][8] This mechanism is distinct from that of some other ASIC inhibitors, providing a unique avenue for therapeutic intervention.
Crucially, the analgesic effects of mambalgin-1 are not reversed by naloxone, an opioid receptor antagonist, confirming its opioid-independent pathway.[4][9] This has been demonstrated in various animal models of pain, where mambalgin-1 provides analgesia comparable to morphine without engaging the opioid system.[10]
Quantitative Pharmacological Data
The inhibitory potency of mambalgin-1 and its analogs has been quantified across various ASIC subtypes and expression systems. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Concentration (IC50) of Mambalgin-1 on Rat ASIC Subtypes
| ASIC Subtype | Expression System | IC50 (nM) | Reference |
| rASIC1a | Xenopus oocytes | 3.4 ± 0.6 | [4] |
| rASIC1b | Xenopus oocytes | 22.2 ± 1.7 | [4] |
| rASIC1a + rASIC2a | Xenopus oocytes | 152 ± 21 | [4] |
| rASIC1a | COS-7 cells | 39 - 192 | [11] |
| rASIC1b | COS-7 cells | 119 ± 3 | [11] |
Table 2: Inhibitory Concentration (IC50) of Mambalgin-1 on Human and Chicken ASIC1a
| Species | ASIC Subtype | IC50 (nM) | Reference |
| Human | hASIC1a | 197.3 ± 37.4 | [2][7] |
| Chicken | cASIC1a | 123.6 ± 28.5 | [2][7] |
Table 3: Efficacy of Mambalgin-1 Analogs
| Analog | Target Channel | Improvement in Inhibition | Reference |
| Mamb-AL | Homomeric ASIC1a | 3-fold | [12] |
| Mamb-AL | Homomeric ASIC1b | 5-fold | [12] |
| Mamb-AL | Heteromeric ASIC1a/3 | 2-fold | [12] |
Detailed Experimental Protocols
The characterization of mambalgin-1's analgesic properties relies on a combination of in vitro electrophysiology and in vivo behavioral assays.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the effect of mambalgin-1 on the function of specific ASIC subtypes expressed in a controlled environment.[13]
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific rat ASIC subunits (e.g., rASIC1a, rASIC1b) to be studied.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard Ringer's solution (pH 7.4).
-
The oocyte is impaled with two microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording. The membrane potential is typically held at -60 mV.
-
ASIC currents are elicited by rapidly switching the perfusion solution to an acidic Ringer's solution (e.g., pH 6.0).
-
To determine the inhibitory effect of mambalgin-1, the oocyte is pre-incubated with varying concentrations of the peptide before the acidic challenge.
-
-
Data Analysis: The peak current amplitude in the presence of mambalgin-1 is compared to the control current to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.[4]
In Vivo Analgesic Assays in Rodent Models
These assays are essential for evaluating the pain-relieving effects of mambalgin-1 in a whole-organism context, assessing its efficacy in different pain states.
This model assesses the efficacy of an analgesic in reducing visceral pain.[12]
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: Mambalgin-1 or a vehicle control is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a predetermined time before the pain induction.
-
Pain Induction: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce visceral pain, characterized by abdominal constrictions and stretching of the hind limbs (writhing).
-
Observation: Immediately after acetic acid injection, the number of writhes is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The number of writhes in the mambalgin-1 treated group is compared to the vehicle control group to determine the percentage of pain inhibition.
This model allows for the assessment of analgesic effects on both acute (neurogenic) and tonic (inflammatory) pain.[14]
Methodology:
-
Animal Acclimation: Rats or mice are placed in an observation chamber to acclimate.
-
Drug Administration: Mambalgin-1 or vehicle is administered prior to formalin injection.
-
Pain Induction: A dilute formalin solution (e.g., 5%) is injected into the plantar surface of a hind paw.
-
Observation: The animal's behavior is observed, and the time spent licking, biting, or flinching the injected paw is recorded. This is typically done in two phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The duration of nociceptive behaviors in the treated group is compared to the control group for both phases.
This surgical model is used to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.[13]
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are placed around it, causing a constriction that leads to nerve damage and neuropathic pain symptoms.
-
Post-Operative Recovery and Testing: Animals are allowed to recover for several days to weeks, during which they develop hypersensitivity in the affected paw.
-
Assessment of Hypersensitivity:
-
Mechanical Allodynia: Measured using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) or a cold plate. The latency to paw withdrawal is recorded.
-
-
Drug Administration and Testing: Mambalgin-1 or vehicle is administered (e.g., i.v. or intrathecally), and the mechanical and thermal withdrawal thresholds are re-assessed at various time points to determine the analgesic effect.[9]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Mambalgin-1 Analgesia
Caption: Mambalgin-1 binds to and stabilizes the closed state of ASIC1a channels, preventing their activation by protons. This inhibits sodium influx and subsequent neuronal depolarization, thereby blocking pain signal propagation.
Experimental Workflow for In Vivo Analgesic Testing
Caption: A generalized workflow for testing the analgesic efficacy of Mambalgin-1 in preclinical animal models, from animal preparation to data analysis.
Mambalgin-1 vs. Opioid Mechanism of Action
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 8. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
Unraveling the Structure of a Potent Analgesic: A Technical Guide to the Crystal Structure of Dendroaspis polylepis Mambalgin-1
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of Mambalgin-1, a potent analgesic peptide isolated from the venom of the black mamba (Dendroaspis polylepis). Addressed to researchers, scientists, and drug development professionals, this document details the experimental methodologies employed in its structural determination, presents key quantitative data, and visualizes its mechanism of action. Mambalgin-1 targets acid-sensing ion channels (ASICs), which are crucial players in pain perception, making its structural elucidation a significant step towards the development of novel non-opioid analgesics.
Introduction
Mambalgins are a family of 57-amino acid peptides that exhibit a three-finger toxin fold.[1] Unlike many other toxins from snake venom, mambalgins produce potent analgesia without apparent toxicity.[1] Their mechanism of action involves the specific inhibition of certain subtypes of acid-sensing ion channels (ASICs), particularly ASIC1a and ASIC1b.[2][3] These channels are proton-gated cation channels that are activated by a drop in extracellular pH, a common physiological event during tissue injury and inflammation.[4][5] By inhibiting these channels, Mambalgin-1 effectively blocks the transmission of pain signals. This guide focuses on the high-resolution crystal structure of Mambalgin-1, providing a foundation for understanding its structure-function relationship and for the rational design of new pain therapeutics.
Crystallographic Data of Mambalgin-1
The crystal structure of Dendroaspis polylepis Mambalgin-1 has been determined by X-ray diffraction, providing detailed insights into its three-dimensional architecture. Several depositions in the Protein Data Bank (PDB) offer a wealth of quantitative data. Below is a summary of the key crystallographic parameters from representative PDB entries.
| Parameter | PDB ID: 5DZ5 | PDB ID: 5DU1 | PDB ID: 7ULB (recombinant) |
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution (Å) | 1.95 | 1.80 | 2.49 |
| Space Group | P 41 21 2 | P 1 21 1 | Not specified |
| Unit Cell Lengths (Å) | a=46.90, b=46.90, c=80.60 | a=39.03, b=50.24, c=46.88 | Not specified |
| Unit Cell Angles (°) | α=90.00, β=90.00, γ=90.00 | α=90.00, β=93.38, γ=90.00 | Not specified |
| R-Value Work | 0.192 | 0.174 | 0.217 |
| R-Value Free | 0.246 | 0.224 | 0.267 |
| Total Structure Weight (kDa) | 13.15 | Not specified | 30.39 |
| Atom Count | 1,000 | Not specified | 1,890 |
Experimental Protocols
The determination of the Mambalgin-1 crystal structure involved a multi-step process, from peptide synthesis to crystallographic data analysis. The following sections detail the key experimental methodologies.
Peptide Synthesis, Refolding, and Purification of Mambalgin-1
The production of Mambalgin-1 for structural studies was achieved through stepwise solid-phase peptide synthesis (SPPS).[2][6]
Synthesis Workflow:
-
Solid-Phase Peptide Synthesis (SPPS): The linear 57-amino acid sequence of Mambalgin-1 was assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6]
-
Cleavage and Deprotection: The synthesized peptide was cleaved from the resin and all protecting groups were removed.
-
Refolding: The linear peptide was refolded to achieve its correct three-dimensional structure. This was accomplished by dissolving the peptide in 6 M guanidine HCl and then diluting it into a refolding buffer containing 0.1 M Tris-HCl, 1 mM EDTA, and a mixture of reduced (GSH) and oxidized (GSSG) glutathione at a pH of 8.0.[2] The mixture was incubated at 4°C for 24-36 hours to allow for the correct formation of disulfide bonds.[2]
-
Purification: The refolded Mambalgin-1 was purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6] The purified peptide was then lyophilized for long-term storage and for use in crystallization experiments.[2]
Crystallization and X-ray Diffraction
Crystals of Mambalgin-1 suitable for X-ray diffraction were obtained using the sitting drop vapor diffusion method.
Crystallization and Structure Determination Workflow:
-
Protein Preparation: Lyophilized wild-type synthetic Mambalgin-1 (sMamb-1) was redissolved to a concentration of 5 mg/ml in 50 mM sodium acetate, pH 5.5.[2]
-
Crystallization: Crystallization trials were performed using the sitting drop vapor diffusion method at 20°C.[2] Crystals were obtained using a reservoir solution containing 30% polyethylene glycol (PEG) 600 and 200 mM imidazole malate at a pH of 7.0.[2] Streak-seeding was employed to improve crystal quality.[2]
-
Data Collection: Crystals were cryo-protected and X-ray diffraction data was collected at a synchrotron source.[6]
-
Structure Determination and Refinement: The collected diffraction data was processed and scaled. The structure was solved using molecular replacement and subsequently refined to produce the final atomic model.[6]
Mambalgin-1 Signaling Pathway and Mechanism of Action
Mambalgin-1 exerts its analgesic effect by inhibiting acid-sensing ion channels (ASICs), which are key mediators of pain signaling in response to tissue acidosis.
Inhibition of ASIC Channels
Tissue damage and inflammation lead to a localized decrease in pH. This acidification activates ASIC channels on nociceptive (pain-sensing) neurons, leading to an influx of sodium ions (Na+) and depolarization of the neuronal membrane. This depolarization generates an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.
Mambalgin-1 binds to the closed state of the ASIC1a channel, shifting the pH dependence of its activation to more acidic values.[2][7] This effectively decreases the channel's sensitivity to protons, preventing its opening at physiological pH drops associated with pain.[2]
Mambalgin-1 Mechanism of Action:
Conclusion
The successful determination of the Mambalgin-1 crystal structure provides a detailed molecular blueprint of this potent analgesic peptide. The experimental protocols outlined in this guide offer a reproducible framework for obtaining high-quality crystals for structural studies. The elucidation of its inhibitory mechanism on acid-sensing ion channels opens new avenues for the design and development of novel, non-opioid therapeutics for pain management. Further research leveraging this structural information will be crucial in optimizing the pharmacological properties of Mambalgin-1 and its analogues for clinical applications.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
In vivo analgesic effects of Mambalgin-1 in mice
An In-depth Technical Guide on the In vivo Analgesic Effects of Mambalgin-1 in Mice
Introduction
Mambalgin-1 is a 57-amino acid peptide toxin isolated from the venom of the black mamba (Dendroaspis polylepis)[1][2]. It belongs to the three-finger toxin family and has garnered significant interest in the field of pain research due to its potent analgesic properties[1][3]. Unlike traditional opioid analgesics, Mambalgin-1 exerts its effects by targeting Acid-Sensing Ion Channels (ASICs), which are neuronal voltage-independent cation channels activated by extracellular acidification[1][4]. These channels are widely expressed in the central and peripheral nervous systems and play a crucial role in nociception and pain signaling[1][4]. This guide provides a comprehensive overview of the in vivo analgesic effects of Mambalgin-1 in murine models, detailing its mechanism of action, experimental protocols, and quantitative efficacy.
Mechanism of Action: Targeting ASIC Channels
Mambalgin-1 produces potent, naloxone-resistant analgesia by specifically inhibiting subtypes of ASIC channels.[1] Its primary targets are ASIC1a and ASIC1b-containing channels, which are key players in pain perception.[1][3] The toxin binds to the extracellular domain of the channel, specifically in a region known as the acidic pocket, and stabilizes the channel in a closed state.[4][5] This action prevents the influx of cations (primarily Na+) that occurs in response to a drop in extracellular pH, a common event in tissue injury and inflammation, thereby blocking the transmission of pain signals. The analgesic effect is achieved without significant interaction with opioid receptors, which accounts for its lack of opioid-associated side effects like respiratory depression.[1][6]
Caption: Mambalgin-1 signaling pathway in pain inhibition.
Quantitative Analgesic Efficacy in Mice
Mambalgin-1 has demonstrated significant analgesic effects across various pain models, including acute thermal pain, inflammatory pain, and neuropathic pain.[2][7][8] Its potency is often comparable to that of morphine but without the associated adverse effects.[1][6]
Table 1: Efficacy of Mambalgin-1 in Acute and Inflammatory Pain Models
| Pain Model | Administration Route | Dose | Measured Effect | Reference |
| Acute Thermal Pain | ||||
| Tail-immersion (46°C) | Intrathecal (i.t.) | 0.34 nmol/mouse | Significant increase in response latency.[7] | [7] |
| Paw-immersion (46°C) | Intrathecal (i.t.) | 0.34 nmol/mouse | Significant increase in response latency.[7] | [7] |
| Inflammatory Pain | ||||
| Carrageenan-induced | Intraplantar (i.pl.) | 0.34 nmol/mouse | Reversed heat hyperalgesia; paw-flick latency increased from 3.7s to 9.4s.[1] | [1] |
| Carrageenan-induced | Intravenous (i.v.) | 0.1 - 1 mg/kg | Dose-dependent reversal of thermal and mechanical hyperalgesia.[8] | [8] |
| Formalin Test (Phase 2) | Intrathecal (i.t.) | 0.34 nmol/mouse | Significant reduction in spontaneous pain behavior.[7] | [7] |
| Acetic Acid Writhing | Not Specified | Not Specified | Trend toward stronger analgesic efficacy than wild-type peptide (Mamb-AL variant).[7] | [7] |
Table 2: Efficacy of Mambalgin-1 in Neuropathic Pain Models
| Pain Model | Administration Route | Dose | Measured Effect | Reference |
| Chronic Constriction Injury | Intravenous (i.v.) | 0.34 nmol/mouse | Transiently reversed mechanical and heat-induced hyperalgesia.[6] | [6] |
| Chronic Constriction Injury | Intrathecal (i.t.) | 0.34 nmol/mouse | Potent analgesic effect, partially sensitive to naloxone.[8] | [8] |
Table 3: In Vitro Inhibitory Concentrations (IC50) of Mambalgin-1
| ASIC Subtype | Expression System | IC50 Value | Reference |
| rat ASIC1a | Xenopus oocytes | 3.4 ± 0.6 nM (synthetic) | [1] |
| rat ASIC1b | Xenopus oocytes | 22.2 ± 1.7 nM (synthetic) | [1] |
| rat ASIC1a + ASIC2a | Xenopus oocytes | 152 ± 21 nM (synthetic) | [1] |
Detailed Experimental Protocols
The evaluation of Mambalgin-1's analgesic properties involves standardized murine pain models and behavioral assays.
Animals
Experiments are typically performed on male C57BL/6J mice, weighing 20-25g.[1]
Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia
-
Induction: A localized inflammation is induced by injecting 20 µL of a 2% carrageenan solution into the plantar surface of the mouse's left hind paw.[1]
-
Sensitization Period: The mice are left for approximately 2 hours to allow for the development of hyperalgesia (increased sensitivity to pain).[1]
-
Drug Administration: Synthetic Mambalgin-1 (sMamb-1), dissolved in a vehicle (e.g., 0.9% NaCl + 0.05% BSA), is administered via the desired route (e.g., intraplantar, intravenous, or intrathecal).[1]
-
Analgesic Assessment: Pain sensitivity is measured at various time points post-administration. For thermal hyperalgesia, the paw-flick test is commonly used, where the latency for the mouse to withdraw its paw from a hot water bath (e.g., 46°C) is recorded. A cutoff time (e.g., 30 seconds) is set to prevent tissue damage.[1][9]
Caption: Experimental workflow for assessing Mambalgin-1 analgesia.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Neuropathic pain is often modeled by loosely ligating the sciatic nerve. Two weeks after the surgery, mice develop mechanical and thermal hyperalgesia, which can then be treated with Mambalgin-1 to assess its efficacy in this chronic pain state.[6]
Motor Function Assessment
To ensure that the observed analgesic effects are not due to motor impairment, control experiments are conducted.
-
Rotarod Test: Mice are placed on a rotating rod, and the latency to fall is measured. Mambalgin-1 has been shown not to affect motor coordination in this test.[10]
-
Grip Test: The maximal grip strength of the mouse's limbs is measured. No significant difference is observed between Mambalgin-1 and vehicle-treated animals.[10]
Route of Administration and ASIC Subtype Dependence
The analgesic effects of Mambalgin-1 and the specific ASIC channels involved can differ depending on the route of administration, particularly in neuropathic pain.[8]
-
Intravenous (i.v.) Administration: Systemic administration of Mambalgin-1 alleviates inflammatory pain primarily through the inhibition of peripheral ASIC1b-containing channels, with some contribution from ASIC1a channels.[8] In neuropathic pain, the i.v. effect is independent of both ASIC1a and the opioid system.[8]
-
Intrathecal (i.t.) Administration: Central administration targets ASIC channels in the spinal cord. In inflammatory pain, the effect is ASIC1a-dependent.[7] In neuropathic pain, the analgesic effect is also ASIC1a-dependent but, interestingly, becomes partially sensitive to naloxone, suggesting an interaction with endogenous opioid pathways at the central level.[8]
Caption: Route-dependent mechanisms in neuropathic pain.
Conclusion
Mambalgin-1 demonstrates potent in vivo analgesic activity in a variety of mouse pain models. Its unique mechanism of action, centered on the inhibition of specific ASIC subtypes, distinguishes it from opioids and presents a promising avenue for the development of novel analgesics.[1][8] The peptide effectively reverses acute, inflammatory, and neuropathic pain with an efficacy comparable to morphine but without inducing motor impairment or respiratory depression.[1][6] The differential involvement of ASIC subtypes and downstream pathways based on the administration route underscores the complexity of pain signaling and highlights the versatility of Mambalgin-1 as a therapeutic candidate and a pharmacological tool.[8] Further research and development of Mambalgin-1 and its analogues could lead to a new class of pain therapeutics with improved side-effect profiles.
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 5. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn-links.lww.com [cdn-links.lww.com]
Methodological & Application
Recombinant Production of Mambalgin-1: A Potent Analgesic Peptide
Application Note and Protocols for Researchers and Drug Development Professionals
Abstract
Mambalgin-1 is a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis) that has garnered significant interest for its potent analgesic properties.[1] It functions by specifically inhibiting Acid-Sensing Ion Channels (ASICs), particularly subtypes ASIC1a and ASIC1b, which are key players in pain perception.[2][3][4][5] This document provides detailed protocols for the recombinant expression and purification of Mambalgin-1, offering a viable alternative to the challenging chemical synthesis methods.[2][6] The protocols described herein are intended to guide researchers in producing biologically active Mambalgin-1 for further investigation into its therapeutic potential.
Introduction
Acid-Sensing Ion Channels are neuronal voltage-independent cation channels that are activated by a drop in extracellular pH.[4] Their involvement in a variety of physiological and pathological processes, including pain, makes them promising therapeutic targets.[2][5] Mambalgins represent a unique class of ASIC inhibitors that produce analgesic effects comparable to morphine but without the common side effects associated with opioids, such as respiratory depression and tolerance.[1][6] While initial studies relied on complex chemical synthesis, recombinant expression systems offer a scalable and cost-effective method for producing Mambalgin-1.[4][7] This note details the expression of Mambalgin-1 in various systems and subsequent purification to obtain a functionally active peptide.
Data Presentation
The biological activity of Mambalgin-1 is typically assessed by its ability to inhibit ASIC channel currents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of its potency. Below is a summary of reported IC₅₀ values for synthetic and recombinant Mambalgin-1 against various ASIC subtypes.
| Mambalgin-1 Type | Target Channel | Expression System for Assay | Reported IC₅₀ (nM) | Reference |
| Native | rat ASIC1a | Xenopus oocytes | 11 | [2] |
| Native | rat ASIC1b | Xenopus oocytes | 44 | [2] |
| Native | rat ASIC1a + ASIC2a | Xenopus oocytes | 252 | [2] |
| Synthetic | rat ASIC1a | Xenopus oocytes | 3.4 ± 0.6 | [2] |
| Synthetic | rat ASIC1b | Xenopus oocytes | 22.2 ± 1.7 | [2] |
| Synthetic | rat ASIC1a + ASIC2a | Xenopus oocytes | 152 ± 21 | [2] |
| Synthetic | human ASIC1a | CHO cells | 203 ± 27 | [7] |
| Synthetic | human ASIC1a | CHO cells | 197.3 ± 18.7 | [8] |
| Synthetic | chicken ASIC1a | CHO cells | 123.6 ± 20.3 | [8] |
| Synthetic | human ASIC1a | Xenopus oocytes | 21 | [9] |
Experimental Protocols
Recombinant Expression in E. coli
A mutant analog of Mambalgin-1, termed Mamb-AL, has been developed for more efficient recombinant production in E. coli. This variant includes methionine-to-alanine and methionine-to-leucine substitutions to enhance stability and yield.[3][10]
a. Gene Synthesis and Cloning:
-
Codon-optimize the Mambalgin-1 (or Mamb-AL) gene sequence for E. coli expression.
-
Synthesize the gene and clone it into a suitable expression vector, such as pET, containing an N-terminal fusion tag (e.g., His-tag, MBP-tag) to facilitate purification and a cleavage site for tag removal.
b. Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
c. Cell Lysis and Inclusion Body Solubilization (if necessary):
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization.
-
If the protein is expressed as inclusion bodies, centrifuge the lysate, discard the supernatant, and wash the inclusion body pellet.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl, 0.1 M Tris-HCl, pH 8.0).
Recombinant Expression in Nicotiana benthamiana
Transient expression in plants offers an alternative platform for producing complex proteins.
a. Gene Optimization and Vector Construction:
-
Codon-optimize the Mambalgin-1 gene for expression in Nicotiana benthamiana.
-
Incorporate a signal peptide at the N-terminus for secretion and a hexa-histidine (6xHis) tag at the C-terminus for purification.
-
Clone the optimized gene into a plant viral vector, such as the Potato Virus X (PVX)-based vector, under the control of a suitable promoter.[11]
b. Agroinfiltration:
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the plant expression vector.[11]
-
Co-infiltrate the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium culture containing the Mambalgin-1 construct and a culture containing a gene silencing suppressor (e.g., P19) to enhance protein expression.[11]
-
Incubate the plants for 5-7 days post-infiltration.
c. Protein Extraction:
-
Harvest the infiltrated leaves and homogenize them in an appropriate extraction buffer.
-
Clarify the extract by centrifugation and filtration to remove plant debris.
Purification and Refolding
a. Affinity Chromatography:
-
For His-tagged Mambalgin-1, perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
b. Refolding:
-
For protein purified under denaturing conditions, a refolding step is critical to obtain the correct disulfide bond formation and tertiary structure.[2]
-
Dissolve the purified, denatured peptide in 6 M guanidine HCl in 0.1 M Tris-HCl, pH 8.[2]
-
Dilute the peptide solution 1:100 into a refolding buffer (0.1 M Tris-HCl, 1 mM EDTA, pH 8) containing a redox pair of reduced (GSH) and oxidized (GSSG) glutathione. A molar ratio of 1:10:100 (peptide:GSSG:GSH) at a peptide concentration of 0.05 mg/ml is recommended.[2]
-
Incubate at 4°C for 24-36 hours.[2]
c. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Acidify the refolding mixture with Trifluoroacetic Acid (TFA).
-
Purify the refolded Mambalgin-1 using a semi-preparative RP-HPLC C18 column.[2][6]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the protein.[2]
-
Collect fractions and analyze for purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
Caption: Experimental workflow for recombinant expression and purification of Mambalgin-1.
Caption: Mambalgin-1 inhibits ASIC channels by stabilizing their closed conformation.
Conclusion
The recombinant expression of Mambalgin-1 in systems like E. coli and N. benthamiana provides a robust and scalable method for producing this therapeutically promising peptide. The protocols outlined above, from gene cloning to final purification, offer a comprehensive guide for researchers. The ability to generate significant quantities of active Mambalgin-1 will facilitate further preclinical and clinical investigations, paving the way for the development of a new class of non-opioid analgesics.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterologous expression of biologically active Mambalgin-1 peptide as a new potential anticancer, using a PVX-based viral vector in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Mambalgin-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mambalgin-1 is a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis). It is a potent analgesic that functions by inhibiting specific subtypes of Acid-Sensing Ion Channels (ASICs), particularly ASIC1a and ASIC1b.[1][2][3][4] This mechanism of action is distinct from opioids, and studies in rodent models have shown that Mambalgin-1 can produce analgesia as potent as morphine but without the associated side effects such as respiratory depression and tolerance.[3][5] These characteristics make Mambalgin-1 a promising candidate for the development of novel pain therapeutics.[2][6]
These application notes provide a detailed protocol for the in vivo administration of Mambalgin-1 in rodent models for the assessment of its analgesic properties.
Quantitative Data Summary
The following table summarizes the quantitative data on the in vivo efficacy of Mambalgin-1 from various studies.
| Parameter | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| IC₅₀ (ASIC Inhibition) | In vitro (rat ASIC1a) | N/A | 11-119 nM | Inhibition of proton-gated currents | [2][7][8] |
| IC₅₀ (ASIC Inhibition) | In vitro (rat ASIC1b) | N/A | 39-192 nM | Inhibition of proton-gated currents | [7][8] |
| Analgesic Efficacy | Mouse (Acetic Acid-Induced Writhing) | Intravenous (i.v.) | 0.01 mg/kg | ~29% reduction in writhes | [6] |
| Analgesic Efficacy | Mouse (Acetic Acid-Induced Writhing) | Intravenous (i.v.) | 0.1 mg/kg | ~27% reduction in writhes | [6] |
| Analgesic Efficacy | Mouse (Acute Thermal Pain - Tail Immersion) | Intrathecal (i.t.) | Not specified | Significant increase in response latency | [8] |
| Analgesic Efficacy | Mouse (Inflammatory Hyperalgesia - Carrageenan) | Intrathecal (i.t.) | Not specified | Reversal of thermal hyperalgesia | [8] |
| Analgesic Efficacy | Mouse (Spontaneous Pain - Formalin) | Intrathecal (i.t.) | Not specified | Reduction in pain behavior in both phases | [8] |
| Analgesic Efficacy | Mouse (Inflammatory Pain) | Intravenous (i.v.) | Not specified | Alleviation of thermal and mechanical hypersensitivity | [6] |
| Analgesic Efficacy | Mouse (Neuropathic Pain) | Intravenous (i.v.) & Intrathecal (i.t.) | Not specified | Potent analgesic effect | [9] |
| Analgesic Efficacy | Mouse (Migraine Model) | Not specified | Not specified | Reduction of mechanical allodynia | [6] |
Experimental Protocols
This section details the methodologies for key experiments involving the in vivo administration of Mambalgin-1 to assess its analgesic effects.
Preparation of Mambalgin-1 Solution
-
Source: Mambalgin-1 can be chemically synthesized or recombinantly produced.[2][10]
-
Purity: Ensure the peptide is of high purity (>95%) for in vivo studies.
-
Solvent: Dissolve Mambalgin-1 in a sterile, pyrogen-free saline solution (0.9% NaCl). The choice of vehicle should be validated to ensure it does not produce any behavioral effects.
-
Concentration: Prepare stock solutions at a concentration that allows for the desired final dose to be administered in a small volume (e.g., 5-10 µL for intrathecal injections, and up to 100 µL for intravenous injections in mice).
-
Storage: Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
Animal Models
-
Species: Mice are commonly used for assessing the analgesic effects of Mambalgin-1.[2][3]
-
Strain: The choice of strain may influence experimental outcomes. Commonly used strains include C57BL/6J.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the experimental setup and handling for several days before the start of the experiment to minimize stress-induced variability.
Routes of Administration
-
Intravenous (i.v.) Injection:
-
Purpose: To assess the systemic analgesic effects of Mambalgin-1.[9]
-
Procedure: Administer the Mambalgin-1 solution via the tail vein. The volume of injection should be adjusted based on the animal's body weight.
-
-
Intrathecal (i.t.) Injection:
-
Purpose: To investigate the central analgesic effects of Mambalgin-1 by direct administration into the cerebrospinal fluid.[9]
-
Procedure: Perform a lumbar puncture between the L5 and L6 vertebrae. A successful injection is often confirmed by a characteristic tail-flick reflex.
-
-
Intraplantar (i.pl.) Injection:
-
Purpose: To evaluate the peripheral analgesic effects of Mambalgin-1.[11]
-
Procedure: Inject the Mambalgin-1 solution into the plantar surface of the hind paw.
-
Assessment of Analgesia
-
Acute Pain Models:
-
Acetic Acid-Induced Writhing Test: This model assesses visceral pain. Following intraperitoneal injection of acetic acid, the number of abdominal constrictions (writhes) is counted over a defined period.[6]
-
Tail-Immersion and Paw-Immersion Tests: These tests measure the response to a thermal stimulus. The latency to withdraw the tail or paw from hot water is recorded.[8]
-
-
Inflammatory Pain Models:
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): These surgical models induce neuropathic pain. The effect of Mambalgin-1 on mechanical allodynia and thermal hyperalgesia is then evaluated.[12]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo administration of Mambalgin-1.
Signaling Pathway
Caption: Mambalgin-1 signaling pathway in nociceptive neurons.
References
- 1. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mambalgins - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Black mamba venom peptides target ... | Article | H1 Connect [archive.connect.h1.co]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Mambalgin-1 in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba, has emerged as a potent analgesic in preclinical rodent models of neuropathic pain.[1][2][3] Its unique mechanism of action, targeting Acid-Sensing Ion Channels (ASICs), offers a promising alternative to traditional opioid-based therapies.[3][4] These application notes provide a comprehensive overview of the use of Mambalgin-1 in neuropathic pain research, including detailed protocols, quantitative data, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
Mambalgin-1 exerts its analgesic effects by inhibiting specific subtypes of ASICs, which are proton-gated cation channels involved in pain signaling.[3][5] The analgesic effect of Mambalgin-1 in neuropathic pain is multifaceted and depends on the route of administration.[1][2]
-
Intravenous (i.v.) administration produces a naloxone-insensitive and ASIC1a-independent analgesic effect, suggesting a primary role for peripheral ASIC1b-containing channels.[1][2]
-
Intrathecal (i.t.) administration results in an ASIC1a-dependent and partially naloxone-sensitive analgesia, indicating involvement of central mechanisms.[1][2]
Mambalgins bind to the closed state of ASIC channels, shifting their pH-dependent activation to a more acidic state and thereby reducing their activation by protons.[5]
Data Presentation
In Vitro Inhibitory Activity of Mambalgin-1
| Channel Subtype | IC50 (nM) | Expression System | Reference |
| rat ASIC1a | 3.4 ± 0.6 | Xenopus oocytes | [5] |
| rat ASIC1b | 22.2 ± 1.7 | Xenopus oocytes | [5] |
| rat ASIC1a + ASIC2a | 152 ± 21 | Xenopus oocytes | [5] |
In Vivo Efficacy of Mambalgin-1 in a Neuropathic Pain Model
| Administration Route | Dose (per mouse) | Neuropathic Pain Model | Behavioral Test | Analgesic Effect | Reference |
| Intraplantar (i.pl.) | 0.34 nmole | Chronic Constriction Injury (CCI) | Thermal Hyperalgesia (Paw-immersion test) | Significant reversal of hyperalgesia | [1] |
| Intrathecal (i.t.) | 0.34 nmole | Not specified | Not specified | Strong analgesic effect | [1] |
| Intravenous (i.v.) | 0.34 nmol | Chronic Constriction Injury (CCI) | Mechanical and Thermal Hyperalgesia | Transient reversal of hyperalgesia | [6] |
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used method to induce neuropathic pain in rodents.
Materials:
-
Male C57BL/6J mice (7-13 weeks old, 20-25 g)[5]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Chromic gut sutures (e.g., 4-0)
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve at approximately 1 mm intervals.
-
The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the incision with sutures or surgical clips.
-
Allow the animals to recover for at least two weeks for the neuropathic pain phenotype to develop.[6]
Behavioral Assay: Thermal Hyperalgesia (Paw-Immersion Test)
This test measures the withdrawal latency of the paw from a noxious thermal stimulus.
Materials:
-
Water bath maintained at a constant temperature (e.g., 46°C)[7]
-
Plexiglass enclosure
-
Timer
Procedure:
-
Place the mouse in the plexiglass enclosure and allow it to acclimate.
-
Gently immerse the hind paw into the water bath.
-
Start the timer simultaneously.
-
Stop the timer as soon as the mouse withdraws its paw.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[7]
-
Record the paw withdrawal latency.
-
Perform baseline measurements before administering Mambalgin-1.
-
After administration, measure the paw withdrawal latency at various time points to assess the analgesic effect.
Mambalgin-1 Preparation and Administration
Preparation:
-
Dissolve synthetic Mambalgin-1 (sMamb-1) in saline (0.9% NaCl).[8]
-
Add bovine serum albumin (BSA) to a final concentration of 0.05% to prevent non-specific adsorption of the peptide.[8]
Administration:
-
Intraplantar (i.pl.) Injection: Inject the Mambalgin-1 solution (e.g., 0.34 nmole in 10 µl) into the plantar surface of the hind paw using a 26G needle.[8]
-
Intravenous (i.v.) Injection: Inject the Mambalgin-1 solution into the tail vein.
-
Intrathecal (i.t.) Injection: Perform a lumbar puncture to deliver the Mambalgin-1 solution directly into the cerebrospinal fluid.
Visualizations
Caption: Mambalgin-1 signaling pathways in neuropathic pain.
Caption: Experimental workflow for Mambalgin-1 in rodent models.
Caption: Logical relationship of Mambalgin-1 administration and mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols: A Comparative Analysis of Intrathecal and Intravenous Mambalgin-1 for Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis), has emerged as a promising non-opioid analgesic agent.[1][2] Its mechanism of action involves the potent and specific inhibition of Acid-Sensing Ion Channels (ASICs), particularly subtypes ASIC1a and ASIC1b, which are key players in pain perception.[2][3][4] Unlike traditional opioids, Mambalgin-1 does not appear to induce respiratory depression or tolerance, making it an attractive candidate for the development of novel pain therapeutics.[1][2]
These application notes provide a detailed comparison of the analgesic effects of Mambalgin-1 when administered via intrathecal (i.t.) versus intravenous (i.v.) routes. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Mambalgin-1 and its analogues.
Data Presentation: Intrathecal vs. Intravenous Mambalgin-1 Analgesia
The following tables summarize the quantitative data on the analgesic efficacy of Mambalgin-1 administered via intrathecal and intravenous routes in rodent models.
Table 1: Analgesic Efficacy of Intrathecal Mambalgin-1 in Mice
| Pain Model | Dose (nmol/mouse) | Key Findings | Reference |
| Acute Thermal Pain (Tail-immersion, 46°C) | 0.03 - 0.3 | Dose-dependent increase in response latency. Effect lost in ASIC1a knockout mice. | [5] |
| Acute Thermal Pain (Paw-immersion, 46°C) | 0.03 - 0.3 | Significant increase in paw withdrawal latency. | [5] |
| Inflammatory Pain (Carrageenan-induced hyperalgesia) | 0.1 | Reversal of thermal hyperalgesia. | [5] |
| Neuropathic Pain (Chronic Constriction Injury) | 0.1 - 0.3 | Partially naloxone-sensitive reduction in mechanical allodynia, dependent on ASIC1a. | [6] |
Table 2: Analgesic Efficacy of Intravenous Mambalgin-1 in Mice
| Pain Model | Dose (nmol/mouse) | Key Findings | Reference |
| Inflammatory Pain (Carrageenan-induced hyperalgesia) | 0.34 | Dose-dependent anti-hyperalgesic effect. | [7] |
| Neuropathic Pain (Chronic Constriction Injury) | 0.34 | Naloxone-insensitive reduction in mechanical allodynia, independent of ASIC1a. | [6] |
Table 3: Comparative Summary of Intrathecal vs. Intravenous Mambalgin-1
| Feature | Intrathecal Administration | Intravenous Administration |
| Primary Site of Action | Central Nervous System (Spinal Cord) | Peripheral and potentially Central Nervous System |
| Key ASIC Subtype Involved | ASIC1a | Peripheral ASIC1b (inflammatory pain) |
| Opioid System Involvement | Largely opioid-independent, but partial naloxone sensitivity in neuropathic pain. | Opioid-independent. |
| Efficacy in Neuropathic Pain | Effective, with a mechanism dependent on central ASIC1a. | Effective, with a mechanism independent of central ASIC1a. |
| Potential for Side Effects | No apparent motor impairment at effective doses. | No apparent toxicity or motor impairment at effective doses.[7] |
Signaling Pathway and Experimental Workflow
Mambalgin-1 Signaling Pathway
Caption: Mambalgin-1 induces analgesia by inhibiting ASIC1a and ASIC1b channels.
Experimental Workflow for Evaluating Mambalgin-1 Analgesia
Caption: A typical workflow for preclinical evaluation of Mambalgin-1 analgesia.
Experimental Protocols
Protocol 1: Intrathecal (i.t.) Injection in Mice
Objective: To deliver Mambalgin-1 directly to the spinal cord to assess its central analgesic effects.
Materials:
-
Mambalgin-1 (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal restraints
Procedure:
-
Preparation of Mambalgin-1 Solution: Reconstitute lyophilized Mambalgin-1 in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.
-
Injection Site Identification: Position the anesthetized mouse in a stereotaxic frame or a suitable restraint to flex the spine. Palpate the vertebral column to identify the intervertebral space between L5 and L6.
-
Intrathecal Injection: Carefully insert the 30-gauge needle of the Hamilton syringe into the identified intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Drug Administration: Slowly inject a volume of 5-10 µL of the Mambalgin-1 solution over 10-15 seconds.
-
Needle Withdrawal and Recovery: Slowly withdraw the needle and return the animal to a clean cage for recovery. Monitor the animal for any signs of distress or motor impairment.
Protocol 2: Intravenous (i.v.) Injection in Mice
Objective: To administer Mambalgin-1 systemically to evaluate its peripheral and central analgesic effects.
Materials:
-
Mambalgin-1 solution (prepared as in Protocol 1)
-
Sterile insulin syringe (29-gauge needle)
-
Mouse restrainer
Procedure:
-
Animal Restraint: Place the mouse in a suitable restrainer to allow access to the tail.
-
Vein Dilation: If necessary, dilate the lateral tail vein by warming the tail with a heat lamp or warm water.
-
Intravenous Injection: Insert the 29-gauge needle into the lateral tail vein at a shallow angle. Successful cannulation is indicated by the appearance of blood in the hub of the needle.
-
Drug Administration: Slowly inject the desired volume of Mambalgin-1 solution (typically 100-200 µL).
-
Needle Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the paw withdrawal latency to a thermal stimulus in a model of inflammatory pain.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
-
Timer
Procedure:
-
Acclimatization: Place the mice in the plexiglass enclosures on the glass surface of the apparatus and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw and start the timer. The timer automatically stops when the mouse withdraws its paw. Record the paw withdrawal latency.
-
Induction of Inflammation: Induce inflammation by injecting a phlogistic agent (e.g., 2% carrageenan in saline, 20 µL) into the plantar surface of one hind paw.
-
Post-treatment Testing: At a predetermined time after Mambalgin-1 or vehicle administration, repeat the measurement of paw withdrawal latency. An increase in latency compared to the vehicle-treated group indicates an anti-hyperalgesic effect.[2]
Protocol 4: Assessment of Mechanical Allodynia (Von Frey Test)
Objective: To measure the paw withdrawal threshold to a mechanical stimulus in a model of neuropathic pain.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Acclimatization: Place the mice in the plexiglass enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The withdrawal threshold is defined as the lowest force that elicits a paw withdrawal response in at least 50% of applications.
-
Induction of Neuropathic Pain: Surgically induce neuropathic pain using a model such as chronic constriction injury (CCI) of the sciatic nerve.
-
Post-treatment Testing: After a recovery period and at a set time following Mambalgin-1 or vehicle administration, re-measure the paw withdrawal threshold. An increase in the threshold indicates an anti-allodynic effect.
Conclusion
Mambalgin-1 demonstrates potent analgesic properties through both intrathecal and intravenous routes of administration, albeit via distinct mechanisms involving different ASIC subtypes. Intrathecal administration primarily targets central ASIC1a channels, while the systemic effects of intravenous administration in inflammatory pain are mediated by peripheral ASIC1b channels.[6] The lack of significant side effects at therapeutic doses further underscores the potential of Mambalgin-1 as a lead compound for the development of a new class of analgesics. The protocols and data presented herein provide a framework for the continued investigation of Mambalgin-1 and related compounds in preclinical pain research.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Mambalgin-1 Analogues with Improved Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Mambalgin-1 analogues with enhanced analgesic properties, improved pharmacokinetic profiles, and better stability. Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba, is a potent analgesic that functions by inhibiting acid-sensing ion channels (ASICs), particularly subtypes ASIC1a and ASIC1b.[1][2][3][4] This document outlines the necessary protocols for analogue design, chemical synthesis, in vitro characterization, and in vivo validation.
Mambalgin-1 and its Analogues: A Quantitative Overview
The development of Mambalgin-1 analogues aims to improve upon the native peptide's therapeutic potential. Key modifications often focus on enhancing potency (lower IC50 values), increasing stability, and optimizing production methods. The following table summarizes the quantitative data for Mambalgin-1 and a notable analogue, Mamb-AL.
| Peptide | Target Channel(s) | IC50 (nM) | Key Modifications | Noteworthy Properties | Reference(s) |
| Mambalgin-1 | rat ASIC1a | 3.4 ± 0.6 | - | Potent analgesic effects in inflammatory and neuropathic pain models.[1][2] | [2] |
| rat ASIC1b | 22.2 ± 1.7 | [2] | |||
| rat ASIC1a + ASIC2a | 152 ± 21 | [2] | |||
| human ASIC1a | 106.6 ± 23.6 | [5][6] | |||
| human ASIC1b | 192 | [4] | |||
| Mamb-AL | rat ASIC1a | ~1.1 (three-fold greater inhibition than Mamb-1) | Methionine to Alanine and Methionine to Leucine substitutions | Enhanced inhibition of ASIC1 channels and optimized for recombinant production in E. coli.[7][8][9][10] | [7][8][9] |
| rat ASIC1b | ~4.4 (five-fold greater inhibition than Mamb-1) | [7][9] | |||
| rat ASIC1a/3 | (two-fold increase in inhibition compared to Mamb-1) | [7][8] |
Signaling Pathway and Experimental Workflow
Mambalgin-1 Signaling Pathway
Mambalgins exert their analgesic effect by modulating the activity of ASIC channels, which are proton-gated cation channels involved in pain perception.[2][11] Extracellular acidification leads to the opening of ASIC channels and subsequent neuronal depolarization. Mambalgin-1 binds to the closed state of the channel, stabilizing it and shifting the pH dependence of activation to more acidic values, thereby reducing the channel's apparent affinity for protons.[5][6] This inhibitory action prevents the influx of cations and dampens pain signaling.
Caption: Mambalgin-1 signaling pathway.
Experimental Workflow for Analogue Development
The development of novel Mambalgin-1 analogues follows a structured workflow, from initial design and synthesis to comprehensive in vivo evaluation.
Caption: Experimental workflow for Mambalgin-1 analogue development.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Mambalgin-1 Analogues
This protocol outlines the manual synthesis of Mambalgin-1 analogues using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Glutathione (reduced and oxidized)
-
Tris buffer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous ACN.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilize the pure fractions.
-
-
Oxidative Folding:
-
Dissolve the purified linear peptide in a folding buffer (e.g., 0.1 M Tris, pH 8.0) containing a redox pair of reduced and oxidized glutathione (e.g., 1 mM GSH, 0.1 mM GSSG).
-
Stir the solution gently at 4°C for 24-48 hours.
-
Monitor folding by RP-HPLC.
-
Purify the folded peptide by RP-HPLC and confirm its mass by mass spectrometry.
-
In Vitro Characterization by Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the functional characterization of Mambalgin-1 analogues on ASIC channels expressed in Xenopus laevis oocytes.[2]
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired ASIC subunits (e.g., rASIC1a, hASIC1b)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)
-
Acidic solution (ND96 buffered to the desired pH, e.g., pH 6.0, with MES)
-
Mambalgin-1 analogue stock solution
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the ASIC subunits of interest.
-
Incubate the oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Clamp the oocyte membrane potential at -60 mV.
-
Elicit proton-gated currents by rapidly switching the perfusion solution to an acidic pH (e.g., pH 6.0) for a few seconds.
-
Establish a stable baseline current by applying the acidic stimulus every 2-3 minutes.
-
-
Application of Mambalgin-1 Analogue:
-
Prepare serial dilutions of the Mambalgin-1 analogue in ND96 solution.
-
Pre-apply the analogue solution for 30-60 seconds before co-applying it with the acidic stimulus.
-
Record the peak current amplitude in the presence of the analogue.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration of the analogue.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
In Vivo Analgesic Efficacy Testing: Acetic Acid-Induced Writhing Test
This protocol is a model of visceral inflammatory pain used to assess the peripheral analgesic activity of Mambalgin-1 analogues.[8][10]
Materials:
-
Male ICR mice (or other suitable strain)
-
Mambalgin-1 analogue solution in sterile saline
-
0.6% acetic acid solution
-
Observation chambers
Procedure:
-
Acclimatization: Acclimate the mice to the experimental room and observation chambers for at least 30 minutes before testing.
-
Drug Administration:
-
Administer the Mambalgin-1 analogue solution or vehicle (saline) via the desired route (e.g., intraperitoneal, intravenous).
-
-
Induction of Writhing:
-
After a predetermined pretreatment time (e.g., 15-30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
-
Observation:
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
-
Data Analysis:
-
Calculate the mean number of writhes for the control and treated groups.
-
Determine the percentage of inhibition of writhing for each dose of the analogue compared to the vehicle control.
-
In Vivo Analgesic Efficacy Testing: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol is a widely used model to study neuropathic pain and evaluate the efficacy of potential analgesics.[12][13]
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Surgical instruments
-
Chromic gut sutures (4-0)
-
Anesthetics
-
Mambalgin-1 analogue solution in sterile saline
-
Von Frey filaments (for mechanical allodynia testing)
-
Plantar test apparatus (for thermal hyperalgesia testing)
Procedure:
-
Surgical Procedure (CCI):
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely tie four ligatures around the sciatic nerve with a 1 mm spacing.
-
Close the incision and allow the animal to recover.
-
-
Behavioral Testing (Baseline):
-
Before surgery, and at regular intervals after surgery (e.g., 7, 14, and 21 days), assess the baseline mechanical withdrawal threshold and thermal withdrawal latency of the hind paws.
-
-
Drug Administration:
-
Administer the Mambalgin-1 analogue solution or vehicle via the desired route.
-
-
Post-Drug Behavioral Testing:
-
At various time points after drug administration, re-assess the mechanical withdrawal threshold and thermal withdrawal latency.
-
-
Data Analysis:
-
Compare the withdrawal thresholds/latencies before and after drug administration in the CCI and sham-operated animals.
-
Determine the degree of reversal of mechanical allodynia and thermal hyperalgesia produced by the analogue.
-
These protocols provide a foundational framework for the development and evaluation of novel Mambalgin-1 analogues. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources.
References
- 1. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]
Application Notes and Protocols for Cell-Based Functional Assays of Mambalgin-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mambalgins are a class of peptides isolated from the venom of the black mamba (Dendroaspis polylepis polylepis) that have demonstrated potent analgesic properties.[1][2] These 57-amino acid peptides are members of the three-finger toxin family and exert their effects by specifically inhibiting Acid-Sensing Ion Channels (ASICs).[1][3] ASICs are proton-gated cation channels widely expressed in the central and peripheral nervous systems, where they are implicated in pain perception, synaptic plasticity, and various neurological disorders.[3][4] Mambalgin-1 inhibits specific ASIC subtypes, including homomeric ASIC1a and ASIC1b channels, as well as heteromeric channels containing these subunits (e.g., ASIC1a/ASIC2a).[3][5][6] Its mechanism of action involves binding to the channel's extracellular domain in its closed state, which shifts the pH dependence of activation towards a more acidic pH, thereby reducing the channel's apparent affinity for protons.[3][7][8] This "closed-state trapping" mechanism effectively blocks channel opening in response to moderate extracellular acidification.[7][8] Unlike traditional opioids, mambalgins produce strong analgesia without engaging opioid receptors, presenting a promising avenue for developing novel pain therapeutics with fewer side effects.[3][9]
This document provides detailed protocols for key cell-based functional assays to characterize the inhibitory activity of Mambalgin-1 on ASIC channels.
Mechanism of Action: Mambalgin-1 Inhibition of ASIC1a
Mambalgin-1 acts as a gating modifier on ASIC channels. Under acidic conditions, protons bind to the channel, inducing a conformational change that opens the pore and allows cation influx. Mambalgin-1 binds to the thumb domain on the extracellular side of the channel, stabilizing it in a closed conformation and preventing the channel from opening.[1][4][10]
Quantitative Data Summary
The inhibitory potency of Mambalgin-1 is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the ASIC subtype and the expression system used.
| ASIC Subtype | Expression System | Assay Type | IC50 Value (nM) | Reference |
| Rat ASIC1a | Xenopus oocytes | TEVC | 3.4 ± 0.6 | [3] |
| Rat ASIC1b | Xenopus oocytes | TEVC | 22.2 ± 1.7 | [3] |
| Rat ASIC1a + ASIC2a | Xenopus oocytes | TEVC | 152 ± 21 | [3] |
| Human ASIC1a | CHO Cells | Patch-Clamp | 197.3 ± 37.4 | [7] |
| Human ASIC1a (truncated) | CHO Cells | Patch-Clamp | 106.6 ± 23.6 | [7] |
| Chicken ASIC1a | CHO Cells | Patch-Clamp | 123.6 ± 28.5 | [7] |
| Human ASIC1a | COS-7 Cells | Patch-Clamp | 127 | [11] |
| Human ASIC1b | Not Specified | Not Specified | 192 | [6] |
| Human ASIC1a + ASIC1b | Not Specified | Not Specified | 72 | [6] |
TEVC: Two-Electrode Voltage-Clamp
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function in mammalian cells, providing high-resolution recording of ionic currents.
Objective: To measure the dose-dependent inhibition of acid-evoked currents in ASIC-expressing mammalian cells by Mambalgin-1.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Reagents: Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), antibiotics, transfection reagent, plasmid DNA encoding the desired ASIC subunit (e.g., hASIC1a).
-
Buffers:
-
Extracellular (Bath) Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.
-
Acidic (Activation) Solution (pH 6.0): Same as above, but with MES instead of HEPES, adjusted to pH 6.0.
-
Intracellular (Pipette) Solution (pH 7.2): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP.
-
-
Mambalgin-1 Stock: Lyophilized Mambalgin-1 reconstituted in appropriate buffer to create a high-concentration stock (e.g., 100 µM).
Protocol:
-
Cell Culture and Transfection:
-
Culture CHO or HEK293 cells in standard conditions (37°C, 5% CO2).
-
One day before transfection, seed cells onto glass coverslips in a 35 mm dish.
-
Transfect cells with a plasmid encoding the ASIC subunit of interest (e.g., pCI-hASIC1a) using a suitable transfection reagent. Co-transfect with a fluorescent marker like GFP to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the pH 7.4 extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, fluorescently-identified cell with the pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.[5]
-
Establish a stable baseline current in the pH 7.4 solution.
-
-
Data Acquisition:
-
To elicit a baseline current, rapidly switch the perfusion solution from pH 7.4 to pH 6.0 for 2-5 seconds.[12] Repeat this 2-3 times to ensure a stable response.[12][13]
-
To measure inhibition, pre-apply the desired concentration of Mambalgin-1 in the pH 7.4 solution for 30-60 seconds.[12][13]
-
Following pre-application, co-apply the same concentration of Mambalgin-1 in the pH 6.0 solution to elicit the inhibited current.
-
Perform a washout step by perfusing with the pH 7.4 solution to check for reversibility.
-
Repeat steps 3c and 3d for a range of Mambalgin-1 concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence (I_control) and presence (I_mambalgin) of the toxin.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_mambalgin / I_control)) * 100.
-
Plot the % Inhibition against the logarithm of the Mambalgin-1 concentration and fit the data to a sigmoidal dose-response equation to determine the IC50 value.[3]
-
Cell Viability/Proliferation Assay (WST-1)
This assay can be used to assess the downstream cellular consequences of ASIC channel inhibition by Mambalgin-1, particularly in cell types where ASIC activity is linked to proliferation or survival, such as certain cancer cells.[14]
Objective: To determine if Mambalgin-1-mediated ASIC inhibition affects the viability or proliferation of cells cultured in an acidic environment.
Materials:
-
Cells: A cell line where ASICs are linked to proliferation (e.g., mel P melanoma cells).[14]
-
Reagents: Cell culture medium adjusted to normal (7.4) and acidic (e.g., 6.5) pH, FBS, Mambalgin-1.
-
Assay Kit: WST-1 (Water Soluble Tetrazolium Salt) cell proliferation reagent.
-
Equipment: 96-well plate reader.
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in acidic (pH 6.5) culture medium.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Toxin Treatment:
-
Prepare serial dilutions of Mambalgin-1 in the acidic culture medium.
-
Remove the old medium from the wells and add 100 µL of the Mambalgin-1 dilutions (or control medium) to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[14]
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Express the data as a percentage of the viability of the untreated control cells.
-
Plot the percentage of viability against the Mambalgin-1 concentration to determine the half-maximal effective concentration (EC50) for cell viability reduction.[14]
-
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 5. researchgate.net [researchgate.net]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Mambalgin-1 Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of recombinant Mambalgin-1 production.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in producing recombinant Mambalgin-1?
A1: The production of recombinant Mambalgin-1, a disulfide-rich peptide, presents several challenges. These include low expression yields, the formation of insoluble inclusion bodies, incorrect protein folding and disulfide bond formation, and potential toxicity to the expression host.[1] Mambalgin-1 contains four disulfide bonds that are crucial for its structure and function, and achieving their correct formation in a recombinant system is a primary hurdle.[2]
Q2: Which expression systems are suitable for Mambalgin-1 production?
A2: Escherichia coli is a commonly used host due to its rapid growth and well-established genetic tools.[3] However, its reducing cytoplasmic environment can hinder the formation of disulfide bonds. To address this, engineered E. coli strains like SHuffle™, which have a more oxidizing cytoplasm, can be used.[1] Alternatively, expressing Mambalgin-1 with a periplasmic secretion signal can direct it to the more oxidizing periplasm, though this may result in lower yields.[4] Eukaryotic systems like the yeast Pichia pastoris are also a good option as they possess the cellular machinery for post-translational modifications, including disulfide bond formation, and can secrete the protein, simplifying purification.[5][6][7] Plant-based systems, such as Nicotiana benthamiana, have also been successfully used for Mambalgin-1 expression.[6][8]
Q3: How can I increase the expression levels of Mambalgin-1 in E. coli?
A3: Several strategies can be employed to boost Mambalgin-1 expression:
-
Codon Optimization: The Mambalgin-1 gene sequence can be optimized to match the codon usage of E. coli. This can significantly enhance translation efficiency.[7][9] Several online tools are available for this purpose (see Q4).
-
Promoter and Vector Selection: Using a strong, inducible promoter (e.g., T7) in a high-copy-number plasmid can increase transcript levels.
-
Culture Conditions: Optimizing parameters such as induction temperature, inducer concentration (e.g., IPTG), and culture medium can have a substantial impact on protein yield. Lowering the induction temperature (e.g., 15-20°C) can slow down protein synthesis, which may promote proper folding and solubility.[4]
-
Fusion Tags: Fusing Mambalgin-1 to a highly soluble protein partner, such as thioredoxin (Trx) or maltose-binding protein (MBP), can improve its expression and solubility.[4]
Q4: What are some recommended codon optimization tools for E. coli?
A4: Several web-based tools are available to perform codon optimization. These tools algorithmically replace rare codons in your target sequence with more frequently used codons in the host organism, which can improve translational efficiency. Popular tools include:
-
GenScript GenSmart™ Codon Optimization: A free online tool with patented algorithms to enhance gene expression.
-
IDT Codon Optimization Tool: This tool from Integrated DNA Technologies helps optimize DNA and amino acid sequences.
-
VectorBuilder Codon Optimization: This tool is integrated into their vector design platform and allows for optimization based on the Codon Adaptation Index (CAI).
-
Benchling Codon Optimization: This tool considers codon frequencies, GC content, and other advanced parameters.
Q5: My Mambalgin-1 is expressed as inclusion bodies. What should I do?
A5: Inclusion body formation is a common issue. Here's a general workflow to recover active Mambalgin-1:
-
Isolation: After cell lysis, inclusion bodies can be pelleted by centrifugation.
-
Solubilization: The purified inclusion bodies are then solubilized using strong denaturants like 8 M urea or 6 M guanidine hydrochloride, often in the presence of a reducing agent like DTT or β-mercaptoethanol to break any incorrect disulfide bonds.[2]
-
Refolding: The solubilized, denatured protein is then refolded by removing the denaturant, typically through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer should create an oxidizing environment to allow for the correct formation of disulfide bonds. This is often facilitated by the addition of redox pairs like reduced/oxidized glutathione (GSH/GSSG).[2]
-
Purification: The refolded, active Mambalgin-1 can then be purified using chromatography techniques.
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant Mambalgin-1
| Possible Cause | Troubleshooting Step |
| Codon Bias | Optimize the Mambalgin-1 gene sequence for the specific expression host using online tools.[7][9] |
| Inefficient Transcription | Use a strong, inducible promoter (e.g., T7 promoter in E. coli BL21(DE3) strains). Ensure the integrity of the plasmid and the expression cassette through sequencing. |
| mRNA Instability | Analyze the 5' untranslated region of the mRNA for secondary structures that might inhibit translation. Some codon optimization tools can also optimize for mRNA stability. |
| Protein Degradation | Add protease inhibitors during cell lysis. Co-express chaperones to aid in proper folding and protect from proteases. Use protease-deficient host strains. |
| Toxicity of Mambalgin-1 | Use a tightly regulated promoter to minimize basal expression before induction. Lower the induction temperature and inducer concentration to reduce the rate of protein synthesis. |
Problem 2: Mambalgin-1 is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| High Expression Rate | Lower the induction temperature (e.g., 15-25°C) and reduce the inducer (e.g., IPTG) concentration.[4] This slows down protein synthesis, allowing more time for proper folding. |
| Incorrect Disulfide Bond Formation | Express Mambalgin-1 in an E. coli strain with an oxidizing cytoplasm (e.g., SHuffle™).[1] Alternatively, target the protein to the periplasm using a signal peptide. |
| Suboptimal Culture Conditions | Optimize the culture medium composition, pH, and aeration. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to assist in protein folding. |
| Fusion Tag Issues | Fuse Mambalgin-1 to a highly soluble protein like thioredoxin (Trx) or maltose-binding protein (MBP).[4] |
Problem 3: Low Yield of Active Mambalgin-1 After Refolding from Inclusion Bodies
| Possible Cause | Troubleshooting Step |
| Inefficient Solubilization | Ensure complete solubilization of inclusion bodies using optimal concentrations of denaturants (e.g., 8 M urea or 6 M guanidine-HCl) and reducing agents (e.g., DTT). |
| Protein Aggregation During Refolding | Optimize the refolding buffer conditions, including pH, temperature, and the concentration of additives like L-arginine or polyethylene glycol (PEG) that can suppress aggregation. Perform refolding at a low protein concentration. |
| Incorrect Disulfide Bond Shuffling | Optimize the ratio of reduced to oxidized glutathione (GSH/GSSG) in the refolding buffer to promote correct disulfide bond formation.[2] |
| Loss of Protein During Purification | Optimize the chromatography steps. Use a purification tag (e.g., His-tag) for efficient capture. Perform purification at low temperatures to maintain protein stability. |
Data Presentation
Table 1: Comparison of Recombinant Mambalgin Production in Different Systems
| Expression System | Mambalgin Variant | Expression Strategy | Reported Yield | Reference |
| E. coli (Periplasmic) | Mambalgin-1 | Periplasmic secretion | ~0.2 mg/L | [4] |
| E. coli BL21(λDE3) | Mambalgin-3 | Cytoplasmic with His-MBP tag | ~200 µg/L | [10] |
| E. coli SHuffle | Mambalgin-AL (mutant) | Cytoplasmic with thioredoxin fusion | High yield (sufficient for further studies) | [4][11] |
| Nicotiana benthamiana | Mambalgin-1 | Transient expression with PVX vector | 0.825 g/kg fresh leaf tissue (165 µg/ml TSP) | [8] |
Experimental Protocols
Protocol 1: Expression of Thioredoxin-Fused Mambalgin-AL in E. coli SHuffle Cells
This protocol is adapted from the production of the Mambalgin-1 mutant, Mamb-AL.[4]
-
Transformation: Transform E. coli SHuffle cells with the expression plasmid containing the thioredoxin-Mambalgin-AL fusion gene.
-
Culture: Inoculate a single colony into LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Expression: Reduce the temperature to 20°C and continue to culture for 18 hours.
-
Harvesting: Harvest the cells by centrifugation.
Protocol 2: Solubilization and Refolding of Mambalgin-1 from Inclusion Bodies
This is a general protocol that may require optimization for Mambalgin-1.
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer without detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in solubilization buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl pH 8.0, containing 10 mM DTT).
-
Incubate with stirring for 1-2 hours at room temperature until the solution is clear.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a pre-chilled refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA, and a redox system like 1 mM GSH / 0.1 mM GSSG). The final protein concentration should be low (e.g., 0.05-0.1 mg/mL) to prevent aggregation.
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
-
Purification:
-
Concentrate the refolded protein solution.
-
Purify the active Mambalgin-1 using chromatography techniques such as affinity chromatography (if a tag is present), followed by ion exchange and/or size exclusion chromatography.
-
Visualizations
Caption: Workflow for recombinant Mambalgin-1 production from inclusion bodies.
Caption: Troubleshooting logic for low Mambalgin-1 yield.
References
- 1. Escherichia coli Cytoplasmic Expression of Disulfide-Bonded Proteins: Side-by-Side Comparison between Two Competing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchling.com [benchling.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Codon Optimization (ExpOptimizer) - Online Tools [novoprolabs.com]
- 6. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant protein expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficient Production of Recombinant Protegrin-1 From Pichia pastoris, and Its Antimicrobial and in vitro Cell Migration Activity [frontiersin.org]
- 10. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sg.idtdna.com [sg.idtdna.com]
Troubleshooting off-target effects of Mambalgin-1 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mambalgin-1 in in vivo experiments. The information is designed to help anticipate and address potential off-target effects and to ensure the successful execution of preclinical studies.
Troubleshooting Guide: Off-Target Effects
Mambalgin-1 is recognized for its high specificity for certain acid-sensing ion channel (ASIC) subtypes and a favorable safety profile compared to traditional analgesics like morphine.[1][2] However, as with any bioactive compound, it is crucial to monitor for potential off-target effects. This guide is structured in a question-and-answer format to address specific issues that may arise during your in vivo experiments.
Question 1: My animals are showing unexpected motor impairment after Mambalgin-1 administration. What could be the cause and how can I troubleshoot this?
Answer:
While Mambalgin-1 is not expected to cause motor dysfunction, any novel peptide should be assessed for such effects.[3]
-
Possible Cause 1: High Dose. The dose of Mambalgin-1 may be too high, leading to unforeseen neurological effects.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response study to identify the minimal effective dose for analgesia and a threshold for any motor effects.
-
Lower the Dose: Reduce the administered dose to the lowest effective concentration.
-
-
-
Possible Cause 2: Off-Target ASIC Subtype Interaction. Although Mambalgin-1 is selective, at higher concentrations, it might interact with other ASIC subtypes or unforeseen channels involved in motor control.
-
Troubleshooting:
-
-
Possible Cause 3: Administration Procedure. The injection procedure itself (e.g., intrathecal) could have caused temporary motor deficits.
Question 2: I am observing unexpected behavioral changes in my animals, such as altered nesting or grooming, after Mambalgin-1 administration. What should I do?
Answer:
Changes in innate behaviors can be a subtle indicator of off-target effects.
-
Possible Cause 1: Discomfort or Stress. The experimental procedures, including handling and injection, can cause stress, leading to altered behavior.
-
Troubleshooting:
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions and handling.
-
Behavioral Habituation: Habituate the animals to the testing apparatuses before the experiment begins.
-
-
-
Possible Cause 2: Non-Specific Neurological Effects. ASICs are involved in various neurological processes, and their modulation could theoretically affect complex behaviors.[8]
-
Troubleshooting:
-
Systematic Behavioral Phenotyping: Employ a battery of behavioral tests to assess a range of functions, including locomotion, anxiety-like behavior (e.g., elevated plus-maze), and innate behaviors (e.g., nesting, burrowing).[9]
-
Time Course Analysis: Observe the animals at multiple time points post-injection to determine the onset and duration of any behavioral changes.
-
-
Question 3: How can I differentiate between the desired analgesic effect and potential off-target sedative effects of Mambalgin-1?
Answer:
Distinguishing between analgesia and sedation is critical for accurate interpretation of results.
-
Method 1: Multiple Pain Assays. Use a combination of pain assays that rely on different behavioral responses.
-
Reflexive vs. Operant Tasks: Compare results from reflexive tests (e.g., tail-flick, Hargreaves test) with more complex, operant-based pain assays.
-
Spontaneous Pain Models: Utilize models of spontaneous pain (e.g., formalin test, writhing test) where a reduction in pain behaviors is observed.[10]
-
-
Method 2: Assessment of General Activity. Monitor the animals' overall activity levels.
-
Open Field Test: Use the open field test to quantify locomotor activity. A sedative compound would likely decrease movement, while an analgesic may not.
-
Home Cage Monitoring: Advanced systems for monitoring home cage activity can provide unbiased data on activity levels over extended periods.
-
-
Method 3: Motor Coordination Tests. As mentioned previously, tests like the rotarod can help identify motor impairment that might be misinterpreted as analgesia in some pain assays.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Mambalgin-1?
A1: Mambalgin-1 is reported to have a very favorable safety profile with "no apparent toxicity" and fewer side effects than opioid analgesics.[2][6] Studies have shown that it does not cause the respiratory depression or tolerance associated with morphine.[2] However, as a research tool, it is best practice to systematically evaluate for potential subtle off-target effects in your specific experimental model.
Q2: How does the route of administration affect the potential for off-target effects?
A2: The route of administration can significantly influence the biodistribution of Mambalgin-1 and thus its potential for off-target effects.
-
Intrathecal (i.t.) injection: Delivers Mambalgin-1 directly to the spinal cord, maximizing its concentration in the central nervous system and potentially increasing the risk of central off-target effects.[11]
-
Intravenous (i.v.) injection: Leads to systemic distribution, which may result in effects on peripheral tissues. The blood-brain barrier will limit central exposure.[12]
-
Intraplantar (i.pl.) injection: Localizes the peptide to the peripheral site of injection, minimizing systemic and central effects.[6]
Q3: What are the key quantitative parameters I should be aware of for Mambalgin-1?
A3: The following tables summarize key quantitative data for Mambalgin-1.
Table 1: In Vitro Potency of Mambalgin-1 on Rodent ASIC Subtypes
| ASIC Subtype | IC50 (nM) | Cell Type | Reference |
| rat ASIC1a | 3.4 ± 0.6 | Xenopus oocytes | [6] |
| rat ASIC1a | 3-55 | Not Specified | [7] |
| rat ASIC1b | 22.2 ± 1.7 | Xenopus oocytes | [6] |
| rat ASIC1b | 44-192 | Not Specified | [7][9] |
| rat ASIC1a + ASIC2a | 152 ± 21 | Xenopus oocytes | [6] |
| human ASIC1a | 123.6 ± 28.5 | CHO cells | [1] |
| human ASIC1a | 18-127 | Not Specified | [7] |
Table 2: In Vivo Efficacious Doses of Mambalgin-1 in Rodent Models
| Administration Route | Dose | Animal Model | Pain Model | Reference |
| Intrathecal (i.t.) | 0.31 nmol/mouse | Mouse | Acute thermal pain | [3] |
| Intravenous (i.v.) | 6.35 - 170 nM | Mouse | Not Specified | [3] |
| Intraplantar (i.pl.) | 0.34 nmol/mouse | Mouse | Inflammatory hyperalgesia | [3][6] |
Experimental Protocols
Protocol 1: Intrathecal Injection in Mice
This protocol is a standard method for delivering substances directly to the cerebrospinal fluid in the spinal cord.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Shave the fur on the lower back to expose the injection site.
-
Positioning: Place the mouse in a prone position with its spine arched to widen the intervertebral spaces.
-
Injection Site Identification: Locate the L5 and L6 vertebrae by palpating the pelvis. The injection site is in the intervertebral space between L5 and L6.
-
Injection: Use a 30-gauge needle attached to a Hamilton syringe. Insert the needle at a slight angle into the intervertebral space. A characteristic tail-flick is a reliable indicator of successful entry into the intrathecal space.
-
Delivery: Inject the desired volume (typically 5-10 µL) slowly over 5-10 seconds.
-
Recovery: Withdraw the needle and allow the mouse to recover from anesthesia on a warming pad. Monitor the animal for any signs of distress or motor impairment.
Protocol 2: Rotarod Test for Motor Coordination
This test assesses motor coordination and balance.
-
Apparatus: A rotating rod with adjustable speed.
-
Habituation: Prior to the experiment, train the mice on the rotarod for several trials to establish a baseline performance. This typically involves placing the mouse on the rod at a low speed and gradually increasing the speed.
-
Testing:
-
Administer Mambalgin-1 or the vehicle control.
-
At predetermined time points after injection, place the mouse on the rotarod.
-
The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall between the Mambalgin-1 treated group and the control group. A significant decrease in the latency to fall in the treated group may indicate motor impairment.[4][5]
Visualizations
References
- 1. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mambalgin-1 dosage for maximum analgesic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mambalgin-1 in preclinical analgesic studies.
Frequently Asked Questions (FAQs)
Q1: What is Mambalgin-1 and how does it induce analgesia?
Mambalgin-1 is a 57-amino acid peptide isolated from the venom of the black mamba (Dendroaspis polylepis polylepis).[1][2] It belongs to the three-finger toxin family and produces potent analgesic effects by inhibiting acid-sensing ion channels (ASICs).[1][3] Specifically, Mambalgin-1 targets ASIC1a and ASIC1b subtypes, which are key players in pain perception in both the central and peripheral nervous systems.[4][5] Unlike opioids, Mambalgin-1's mechanism of action does not involve opioid receptors, and it has been shown to produce analgesia with a reduced risk of side effects like respiratory depression and tolerance.[1][3]
Q2: What is the recommended solvent for Mambalgin-1?
For in vivo studies, Mambalgin-1 is typically dissolved in sterile saline (0.9% NaCl). To prevent non-specific adsorption to vials and syringes, it is advisable to include a carrier protein such as bovine serum albumin (BSA) at a low concentration (e.g., 0.05%).
Q3: What are the typical routes of administration and dosages for Mambalgin-1 in rodent models?
Mambalgin-1 has been shown to be effective when administered via various routes, including intravenous (i.v.), intrathecal (i.t.), and intraplantar (i.pl.) injections.[6] The optimal dosage will depend on the specific pain model, the route of administration, and the desired analgesic effect. Please refer to the data tables below for reported effective doses in various models.
Q4: Is there a more potent analog of Mambalgin-1 available?
Yes, a mutant analog named Mamb-AL has been developed.[4][7] Mamb-AL features two amino acid substitutions that result in enhanced inhibition of ASIC1a and ASIC1b channels, showing a trend towards stronger analgesic efficacy in some models compared to wild-type Mambalgin-1.[6][7]
Q5: What are the key differences in the mechanism of analgesia between central and peripheral administration of Mambalgin-1?
The analgesic effect of Mambalgin-1 involves different ASIC subtypes depending on the administration route. Central (intrathecal) administration primarily targets ASIC1a-containing channels in the central nervous system.[3] In contrast, the analgesic effect following peripheral (e.g., intravenous) administration is largely dependent on the inhibition of ASIC1b-containing channels in the peripheral nervous system.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no analgesic effect observed. | Peptide Degradation: Mambalgin-1, being a peptide, can be susceptible to degradation by proteases or improper storage. | - Store Mambalgin-1 lyophilized at -20°C or below.- Reconstitute just prior to use.- Avoid repeated freeze-thaw cycles.- Handle with care to minimize contamination with proteases. |
| Incorrect Dosage: The administered dose may be too low for the specific animal model or strain. | - Consult the literature for effective dose ranges in similar models (see tables below).- Perform a dose-response study to determine the optimal dose for your experimental conditions. | |
| Suboptimal Route of Administration: The chosen route of administration may not be the most effective for the pain model being studied. | - Consider the location of the pain and the targeted ASIC subtypes. For centrally mediated pain, intrathecal administration may be more effective. For peripheral pain, local or systemic administration might be more appropriate. | |
| High variability in analgesic response between animals. | Inconsistent Administration: Inaccurate or inconsistent injection volumes or locations can lead to variable drug exposure. | - Ensure all personnel are properly trained in the administration techniques (e.g., intrathecal, intravenous injections).- Use appropriate needle sizes and injection volumes for the animal's size. |
| Animal Stress: High levels of stress can influence pain perception and response to analgesics. | - Acclimatize animals to the experimental environment and handling procedures.- Perform experiments in a quiet and controlled setting. | |
| Precipitation of Mambalgin-1 solution. | Low Solubility: Mambalgin-1 may have limited solubility in certain buffers or at high concentrations. | - Reconstitute Mambalgin-1 in sterile saline with 0.05% BSA to improve solubility and prevent adsorption.- Gently vortex or sonicate to aid dissolution. Do not heat. |
| Unexpected side effects or toxicity. | High Dosage: The administered dose may be in the toxic range. | - Reduce the dosage and perform a dose-escalation study to find a balance between efficacy and safety.- Monitor animals closely for any signs of adverse effects. Mambalgins have shown a good safety profile in preclinical studies, but it is crucial to establish a safe dose range in your specific model. |
Quantitative Data
Table 1: In Vivo Efficacy of Mambalgin-1 in Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Analgesic Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal (i.p.) | 0.01 - 0.1 mg/kg | Significant reduction in writhing behavior. | [7] |
| Inflammatory Pain (Carrageenan) | Mouse | Intraplantar (i.pl.) | 0.34 nmol/mouse | Reversal of thermal hyperalgesia. | [1] |
| Neuropathic Pain (CCI) | Mouse | Intravenous (i.v.) | 0.34 nmol/mouse | Transient reversal of mechanical and thermal hyperalgesia. | [8] |
| Acute Thermal Pain (Tail-immersion) | Mouse | Intrathecal (i.t.) | 10 µM (5 µl) | Significant increase in response latency. | [9] |
Table 2: In Vitro Inhibitory Activity of Mambalgin-1
| ASIC Subtype | Expression System | IC₅₀ | Reference |
| rat ASIC1a | Xenopus oocytes | 3.4 ± 0.6 nM | [10] |
| rat ASIC1b | Xenopus oocytes | 22.2 ± 1.7 nM | [10] |
| rat ASIC1a + ASIC2a | Xenopus oocytes | 152 ± 21 nM | [10] |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Analgesia
This protocol assesses the response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 52-55°C.
-
Acclimatization: Place the mouse on the hot plate within a clear acrylic cylinder for a brief habituation period (e.g., 30-60 seconds) on the day before testing.
-
Administration: Administer Mambalgin-1 or vehicle via the desired route.
-
Testing: At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the hot plate and start a timer.
-
Endpoint: Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping. The latency to the first clear sign of a pain response is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
Protocol 2: Von Frey Test for Mechanical Allodynia
This protocol measures the sensitivity to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness and a testing apparatus with a wire mesh floor that allows access to the plantar surface of the hind paws.
-
Acclimatization: Place the mice in individual compartments on the mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Administration: Administer Mambalgin-1 or vehicle.
-
Filament Application: Starting with a filament in the middle of the force range, apply it to the plantar surface of the hind paw with enough force to cause it to bend. Hold for 2-3 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, the next thickest filament is used. If there is a positive response, the next thinnest filament is used. This "up-down" method is continued until the 50% withdrawal threshold is determined.
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method statistical analysis.
Visualizations
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Mambalgins - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Black mamba venom peptides target ... | Article | H1 Connect [archive.connect.h1.co]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mambalgin-1 Solid-Phase Synthesis
Welcome to the technical support center for Mambalgin-1 solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low synthesis yields.
Frequently Asked Questions (FAQs)
Q1: Why is Mambalgin-1 notoriously difficult to synthesize via stepwise SPPS? A1: Mambalgin-1, a 57-residue peptide, presents significant challenges during standard stepwise Fmoc-based SPPS. The primary issue is severe aggregation of the growing peptide chain on the solid support. This aggregation hinders reagent access, leading to incomplete coupling reactions and massive chain terminations, particularly around the hydrophobic sequence LKLIL (residues 30-34).[1][2] Standard protocols often result in only trace amounts of the full-length peptide.[1]
Q2: What is the most common point of failure during Mambalgin-1 synthesis? A2: The most frequently reported point of failure is chain termination occurring at positions 30, 31, and 32 of the peptide sequence.[1] This is attributed to the formation of stable secondary structures (beta-sheets) within the central loop of the molecule, which is a known issue for three-finger fold polypeptides.[2]
Q3: Are there alternatives to stepwise SPPS for Mambalgin-1 synthesis? A3: Yes, chemical ligation strategies are a viable alternative. Methods like hydrazide-based native chemical ligation (NCL) have been successfully employed.[3][4][5] One particularly efficient approach combines an azide switch strategy with NCL, which allows for a one-pot, protecting-group-free synthesis and has been reported to produce high yields.[3]
Q4: What kind of overall yield can I expect from a successful Mambalgin-1 synthesis? A4: Yields are highly dependent on the chosen strategy. A successful, optimized stepwise SPPS can achieve an overall yield of around 6%.[2] In contrast, convergent strategies like the azide switch with NCL have reported isolated yields as high as 35% for the linear peptide.[3] Refolding of the linear peptide to form the correct disulfide bridges is also a critical step, with reported yields around 55%.[2][3]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields during the solid-phase synthesis of Mambalgin-1.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Full-Length Peptide | Incomplete Coupling: The primary cause is peptide chain aggregation on the resin, preventing coupling reagents from reaching the N-terminus. This is especially problematic for sequences 1-5 (LKCYQ) and 30-34 (LKLIL).[1] | 1. Use Pseudoproline Dipeptides: Introduce commercially available pseudoproline dipeptides at key positions (e.g., replacing Ser or Thr) just before the difficult regions to disrupt secondary structure formation.[2] 2. Implement Multiple Couplings: For the most difficult sequences (1-5 and 30-34), perform repeated "double" or even "quadruple" couplings to ensure the reaction goes to completion.[1] 3. Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) for your amino acid and coupling reagent solutions to increase the probability of molecular interaction.[6] |
| Presence of Deletion Sequences | Steric Hindrance: Bulky side-chain protecting groups on certain amino acids (e.g., Arginine) can physically block the coupling reaction.[6] | Extend Coupling Times: For sterically hindered residues, increase the standard coupling time. For particularly difficult couplings like Arginine, a double coupling is a reliable strategy.[6] |
| Chain Termination After Proline | Reduced Reactivity: The secondary amine of a proline residue at the N-terminus is significantly less reactive than the primary amines of other amino acids, which can lead to failed coupling of the subsequent residue.[6] | Perform a Double Coupling: Always perform a double coupling for the amino acid immediately following a proline in the sequence to overcome its lower reactivity.[6] |
| Low Recovery After Cleavage | Poor Precipitation: Shorter or more hydrophilic peptides may not precipitate efficiently from the cleavage cocktail when using ether.[7] | If the synthesis is known to be clean, consider concentrating the cleavage cocktail under a stream of nitrogen or argon as an alternative to precipitation.[7] |
| Multiple Peaks in HPLC After Purification | Side Reactions: Base-catalyzed aspartimide formation can occur, creating an iso-aspartate byproduct that is difficult to separate from the desired peptide.[6] | Utilize protecting group strategies and synthesis conditions designed to limit this side reaction. |
| Oxidation of Methionine | Reagent Purity/Air Exposure: Methionine residues can be oxidized during synthesis or workup. |
Data Presentation: Synthesis Yield Comparison
The following table summarizes reported yields for different Mambalgin-1 synthesis strategies to aid in methodological comparison.
| Synthesis Strategy | Scale | Product | Yield | Reference |
| Optimized Stepwise SPPS | 0.01-mmol | Pure Linear Peptide | 8.5 mg | [1] |
| Optimized Stepwise SPPS | Not Specified | Overall (Linear + Refolded) | 6% | [2] |
| Azide Switch + NCL | Multi-milligram | Isolated Linear Peptide | 35% | [3] |
| Oxidative Refolding | Not Specified | Folded Peptide | 55% | [2][3] |
Experimental Protocols
Optimized Stepwise Solid-Phase Synthesis of Mambalgin-1
This protocol is based on the first successful full stepwise synthesis reported to overcome major termination issues.[1][2]
-
Resin and Reagents:
-
Resin: Standard Fmoc-compatible resin (e.g., TentaGel S RAM).
-
Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection.
-
Pseudoproline Dipeptides: Commercially available Fmoc-pseudoproline dipeptides are used to replace specific Ser or Thr residues preceding difficult sequences.[2]
-
Coupling Reagent: HCTU (2-(6-Chloro-1-H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate).
-
Base: NMM (N-Methylmorpholine).
-
Solvent: NMP (N-Methylpyrrolidone).
-
-
Fmoc Deprotection:
-
Treat the resin twice for 2 minutes each with a solution of 20% piperidine in NMP.
-
Perform 30-second NMP washes between deprotection and coupling steps.
-
-
Amino Acid Coupling:
-
Standard Coupling: Couple amino acids twice for 5 minutes each using a 1:1:2 molar ratio of amino acid/HCTU/NMM in NMP.
-
Pseudoproline Dipeptide Coupling: Couple pseudoproline dipeptides twice for 10 minutes each.
-
Difficult Sequence Coupling: For residues in the sequence fragments 1–5 (LKCYQ) and 30–34 (LKLIL), couple the amino acids four times for 5 minutes each.
-
-
Capping:
-
After the incorporation of each residue, acetylate any unreacted amino groups for 5 minutes using a 50-fold excess of a mixture of acetic anhydride and NMM in NMP. This step is crucial to terminate deletion sequences.
-
-
Cleavage and Deprotection:
-
Once chain assembly is complete, treat the peptidyl-resin for 2 hours with a cleavage cocktail of TFA/thioanisole/anisole/triisopropylsilane/water (82:5:5:2.5:5 ratio).
-
-
Purification and Refolding:
-
Purify the crude linear peptide via Reverse-Phase HPLC (RP-HPLC).
-
Dissolve the purified linear peptide in 6 M guanidine HCl in 0.1 M Tris-HCl, pH 8.
-
Dilute the solution 1:100 into a degassed refolding buffer (0.1 M Tris-HCl, 1 mM EDTA, pH 8) containing reduced (GSH) and oxidized (GSSG) glutathione. A recommended molar ratio is 1:10:100 (peptide:GSSG:GSH) at a final peptide concentration of 0.05 mg/mL.
-
Incubate at 4°C for 24–36 hours.
-
Acidify the solution and perform a final purification of the refolded Mambalgin-1 using semi-preparative RP-HPLC.
-
Visualizations
Workflow for Optimized Stepwise SPPS
Caption: Optimized workflow for stepwise solid-phase synthesis of Mambalgin-1.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in Mambalgin-1 synthesis.
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 5. Chemical synthesis, 3D structure, and ASIC binding site of the toxin mambalgin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
Minimizing Mambalgin-1 batch-to-batch variability in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the chemical synthesis of Mambalgin-1.
Frequently Asked Questions (FAQs)
Q1: What is Mambalgin-1 and why is its synthesis challenging?
A1: Mambalgin-1 is a 57-amino acid peptide isolated from the venom of the black mamba snake.[1][2] It is a potent analgesic that functions by inhibiting Acid-Sensing Ion Channels (ASICs), making it a promising therapeutic candidate for pain management.[3][4] The synthesis of Mambalgin-1 is challenging due to its length and the presence of hydrophobic residues, which can lead to peptide aggregation during solid-phase peptide synthesis (SPPS).[1][5] Additionally, the formation of four disulfide bonds requires a carefully controlled oxidative folding process to ensure the correct three-dimensional structure.[6]
Q2: What are the primary sources of batch-to-batch variability in Mambalgin-1 synthesis?
A2: The primary sources of variability in Mambalgin-1 synthesis include:
-
Incomplete coupling reactions: Difficulties in coupling certain amino acids, especially in hydrophobic regions, can lead to deletion sequences.[7]
-
Peptide aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[5][8]
-
Side reactions: Undesirable chemical modifications such as aspartimide formation, diketopiperazine formation, and racemization can occur during synthesis.[8][9][10]
-
Oxidative folding inconsistencies: Variability in the conditions for disulfide bond formation can result in misfolded isomers.[6][11]
-
Purification differences: Variations in HPLC purification protocols can lead to inconsistencies in the final purity and yield.[1]
Q3: What is the mechanism of action of Mambalgin-1?
A3: Mambalgin-1 inhibits ASICs, which are proton-gated cation channels involved in pain sensation.[12] It binds to the extracellular domain of the ASIC1a subunit, stabilizing the closed state of the channel and thereby preventing the influx of ions that signal pain.[13][14] Specifically, it is proposed to lock the hinge between the α4 and α5 helices of the channel, which is crucial for channel opening.[12]
Troubleshooting Guide
This guide addresses common issues encountered during Mambalgin-1 synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of crude peptide | Peptide aggregation during SPPS. The peptide chain may be folding on the resin, preventing efficient coupling and deprotection.[5][8] | 1. Incorporate pseudoproline dipeptides: Replace Ser, Thr, or Cys residues at specific positions with pseudoproline dipeptides to disrupt secondary structure formation. For Mambalgin-1, this has been successfully demonstrated by replacing Ser-40, Thr-23, and Thr-11.[1] 2. Use a high-swelling resin: Resins like TentaGel or SURE™ may improve solvation of the peptide chain.[8] 3. Optimize solvent conditions: Switch to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.[8] 4. Increase coupling temperature: Microwave-assisted synthesis can help overcome aggregation-related coupling difficulties.[8][15] |
| Incomplete coupling reactions. Standard coupling times may be insufficient for sterically hindered amino acids or within aggregated sequences.[7] | 1. Perform double or triple couplings: Repeat the coupling step for difficult residues to ensure complete reaction.[1][15] 2. Use a more potent coupling reagent: Reagents like HCTU or HATU can improve coupling efficiency.[1][16] 3. Extend coupling times: Increase the reaction time for problematic couplings.[1] | |
| Multiple peaks in analytical HPLC of crude product | Presence of deletion sequences. Incomplete deprotection or coupling leads to peptides missing one or more amino acids.[7] | 1. Optimize deprotection: Ensure complete Fmoc group removal by using fresh deprotection solution (e.g., 20% piperidine in DMF) and extending reaction times if necessary.[16] 2. Monitor coupling completion: Use a qualitative test (e.g., Kaiser test) to confirm the absence of free amines before proceeding to the next cycle. |
| Side reactions during synthesis. Undesired chemical modifications can occur.[8][9] | 1. Aspartimide formation: For sequences containing Asp, add HOBt to the piperidine deprotection solution to minimize this side reaction.[8] 2. Racemization: For Cys-containing peptides, use coupling conditions that minimize racemization, such as DIPCDI/HOBt activation. | |
| Difficulty in purifying the final product | Co-elution of closely related impurities. Misfolded isomers or deletion sequences can have similar retention times to the desired product. | 1. Optimize HPLC gradient: Use a shallower gradient during RP-HPLC purification to improve the resolution between the target peptide and impurities.[1] 2. Employ orthogonal purification methods: If RP-HPLC is insufficient, consider ion-exchange chromatography as a secondary purification step. |
| Inconsistent biological activity between batches | Incorrect disulfide bond formation. The presence of misfolded isomers with incorrect disulfide connectivity will affect the peptide's ability to bind to its target.[6] | 1. Standardize oxidative folding conditions: Tightly control the pH, peptide concentration, and redox buffer composition (e.g., GSH/GSSG ratio) during the folding process.[17] 2. Characterize the final product thoroughly: Use mass spectrometry to confirm the correct mass (indicating the formation of four disulfide bonds) and consider peptide mapping or structural analysis (e.g., circular dichroism) to confirm the correct fold.[1][17] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Mambalgin-1 (Optimized Protocol)
This protocol is based on a successful stepwise synthesis of Mambalgin-1.[1]
-
Resin and Amino Acids:
-
Use a preloaded Fmoc-Lys(Boc)-Wang-LL resin.
-
Employ Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, His, Asn, Gln; tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys; Pbf for Arg).[1]
-
Incorporate pseudoproline dipeptides at positions 39-40 (Ser-Ser), 22-23 (Asn-Thr), and 10-11 (Val-Thr) to prevent aggregation.[1]
-
-
Coupling:
-
Use a 10-fold excess of Fmoc-amino acid.
-
Activator: HCTU (1:1 with amino acid).
-
Base: N-methylmorpholine (NMM) (2-fold excess relative to amino acid).
-
Solvent: NMP.
-
Reaction time: Double coupling for 5 minutes for standard amino acids and 10 minutes for pseudoproline dipeptides. For particularly difficult sequences (e.g., residues 1-5 and 30-34), perform four couplings.[1]
-
-
Capping:
-
After each coupling step, cap any unreacted amines with a mixture of acetic anhydride and NMM in NMP for 5 minutes.[1]
-
-
Deprotection:
-
Cleavage and Deprotection:
Purification and Oxidative Folding
-
Initial Purification:
-
Oxidative Folding:
-
Dissolve the purified linear peptide in 6 M guanidine HCl, 0.1 M Tris-HCl, pH 8.
-
Dilute the peptide solution into a refolding buffer (0.1 M Tris-HCl, 1 mM EDTA, pH 8) containing a redox couple of reduced (GSH) and oxidized (GSSG) glutathione. A common molar ratio is 1:10:100 (peptide:GSSG:GSH) at a peptide concentration of 0.05 mg/mL.[17]
-
Incubate at 4°C for 24-36 hours.[17]
-
-
Final Purification:
-
Characterization:
Quantitative Data Summary
Table 1: Biological Activity of Synthetic Mambalgin-1
| Channel | IC₅₀ (nM) | Expression System | Reference |
| rat ASIC1a | 3.4 ± 0.6 | Xenopus oocytes | [1] |
| rat ASIC1b | 22.2 ± 1.7 | Xenopus oocytes | [1] |
| rat ASIC1a + ASIC2a | 152 ± 21 | Xenopus oocytes | [1] |
| human ASIC1a | 106.6 ± 23.6 | sf9 insect cells | [13][18] |
Visualizations
Caption: Experimental workflow for the synthesis of Mambalgin-1.
Caption: Mambalgin-1 signaling pathway at the ASIC1a channel.
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mambalgin-1 pain-relieving peptide locks the hinge between α4 and α5 helices to inhibit rat acid-sensing ion channel 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
- 18. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
Mambalgin-1 Blood-Brain Barrier Penetration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering Mambalgin-1 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is Mambalgin-1 and why is its delivery to the brain important?
Mambalgin-1 is a 57-amino acid peptide isolated from the venom of the black mamba.[1][2] It is a potent analgesic that acts by selectively inhibiting acid-sensing ion channels (ASICs), particularly ASIC1a and ASIC1b, which are key players in pain pathways.[1][3] Its analgesic effect is comparable to morphine but without the common opioid-related side effects like respiratory depression and tolerance.[2] Since central ASIC1a channels are a key target for Mambalgin-1's analgesic effects, efficient penetration of the blood-brain barrier is crucial for its therapeutic potential in treating various pain conditions.[2]
Q2: What are the main challenges in getting Mambalgin-1 across the blood-brain barrier?
The primary challenges are inherent to the nature of peptides and the restrictive nature of the BBB:
-
Size and Physicochemical Properties: Mambalgin-1 is a relatively large molecule, which hinders its passive diffusion across the tight junctions of the BBB. Its hydrophilic nature also limits its ability to traverse the lipid membranes of the endothelial cells.
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the blood and at the BBB, reducing the amount of intact Mambalgin-1 that reaches the brain.
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein, that can actively transport Mambalgin-1 back into the bloodstream, further limiting its brain accumulation.
Q3: What are the potential strategies to enhance Mambalgin-1's BBB penetration?
Several strategies can be explored to overcome the challenges of Mambalgin-1 delivery to the central nervous system:
-
Chemical Modification:
-
Lipidation: Attaching lipid moieties to Mambalgin-1 can increase its lipophilicity and facilitate passive diffusion across the BBB.
-
Peptide Analogs: Designing and synthesizing Mambalgin-1 analogs with improved stability and BBB permeability is a promising approach. For instance, the Mamb-AL analog, with two amino acid substitutions, has shown an improved pharmacological profile.[4][5][6]
-
-
Drug Delivery Systems:
-
Nanoparticles: Encapsulating Mambalgin-1 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation and facilitate its transport across the BBB.
-
Fusion Proteins: Creating a fusion protein by linking Mambalgin-1 to a molecule that can undergo receptor-mediated transcytosis (RMT) across the BBB (e.g., a transferrin receptor antibody) can actively shuttle it into the brain.
-
-
Co-administration with BBB Modulators: Temporarily and safely disrupting the BBB using agents like mannitol or focused ultrasound could enhance the penetration of Mambalgin-1.
Troubleshooting Guides
Problem 1: Low or undetectable levels of Mambalgin-1 in the brain after systemic administration.
This is a common issue when working with peptides targeting the CNS. The following troubleshooting steps can help identify and resolve the problem.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low Mambalgin-1 brain concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Blood | Incubate Mambalgin-1 in plasma from the animal model for various time points and analyze for degradation using LC-MS. | Determine the plasma half-life of Mambalgin-1. If degradation is rapid, consider formulation with protease inhibitors or chemical modifications to improve stability. |
| Poor Formulation/Aggregation | Characterize the Mambalgin-1 formulation for solubility and aggregation using techniques like dynamic light scattering (DLS). | An optimized formulation should show a monodisperse solution without significant aggregation. If aggregation is an issue, screen different formulation buffers and excipients. |
| Insufficient Dose | Perform a dose-escalation study to determine if higher concentrations lead to detectable brain levels. | Establish a dose-response relationship for BBB penetration. |
| Ineffective BBB Model | For in vitro models, verify the tightness of the endothelial cell monolayer using TEER measurements. For in vivo studies, confirm BBB integrity using a small molecule marker like sodium fluorescein. | Ensure the BBB model is functioning correctly and not "leaky." |
| Inaccurate Quantification | Spike known concentrations of Mambalgin-1 into brain homogenate to create a standard curve and assess recovery during the extraction process. | Accurate quantification of Mambalgin-1 in brain tissue with high recovery. |
| Active Efflux | Co-administer Mambalgin-1 with known P-glycoprotein inhibitors in an in vitro BBB model. | An increase in Mambalgin-1 transport in the presence of the inhibitor would suggest it is a substrate for efflux pumps. |
Problem 2: Difficulty in synthesizing or purifying Mambalgin-1.
The synthesis of this 57-amino acid peptide with four disulfide bonds can be challenging.
Solid-Phase Peptide Synthesis (SPPS) Troubleshooting
Caption: Troubleshooting workflow for Mambalgin-1 solid-phase synthesis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Peptide Chain Synthesis | Mass spectrometry analysis of the crude product reveals truncated sequences. This is a known issue, with chain terminations occurring around positions 30-32.[3] | Incorporate pseudoproline dipeptides at key positions (e.g., Ser-Ser, Asn-Thr, Val-Thr) to disrupt secondary structure formation on the resin and improve coupling efficiency.[3] |
| Peptide Aggregation on Resin | Poor swelling of the resin and failed coupling reactions. | Use of pseudoprolines can also mitigate on-resin aggregation.[3] |
| Low Yield After Cleavage | Incomplete cleavage from the resin or formation of side-products. | Optimize the cleavage cocktail and time. Ensure appropriate scavengers are used to protect sensitive residues. |
| Incorrect Folding/Disulfide Bonds | The purified peptide shows multiple peaks on RP-HPLC and lacks biological activity. | Implement a controlled refolding protocol using a redox buffer system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[3] |
| Difficulty in Purification | Broad peaks or co-elution of impurities during RP-HPLC. | Optimize the HPLC gradient and consider using a different stationary phase. Ensure complete folding before purification. |
Data Presentation
While specific quantitative data for Mambalgin-1 BBB penetration is not publicly available, the following table provides a template with hypothetical data for Mambalgin-1 and a modified version (e.g., lipidated Mambalgin-1) to illustrate the expected outcomes of a successful BBB enhancement strategy. This data is for illustrative purposes and should be determined experimentally.
| Compound | Molecular Weight (Da) | In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio (at 1h) | Analgesic Effect (Systemic Admin.) |
| Mambalgin-1 | ~6554 | 0.1 ± 0.02 | 0.02 ± 0.005 | Moderate |
| Lipidated Mambalgin-1 | ~6800 | 1.5 ± 0.3 | 0.2 ± 0.04 | Potent |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional influx of a substance across the BBB.
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow for the in situ brain perfusion experiment.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and expose the common carotid artery.
-
Cannulation: Insert a cannula into the carotid artery, pointing towards the brain.
-
Washout Perfusion: Perfuse with a warmed, oxygenated physiological buffer for 30-60 seconds to wash out the blood from the brain vasculature.
-
Test Perfusion: Switch to a perfusion buffer containing a known concentration of labeled (e.g., radiolabeled or fluorescently tagged) Mambalgin-1 for a defined period (e.g., 1-10 minutes).
-
Termination: Stop the perfusion and decapitate the animal.
-
Sample Collection: Rapidly dissect the brain and collect samples from different regions.
-
Quantification: Homogenize the brain tissue and quantify the amount of labeled Mambalgin-1 using an appropriate method (e.g., scintillation counting, fluorescence measurement, or LC-MS/MS).
-
Calculation: Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d).
Protocol 2: Capillary Depletion Assay
This method is used to differentiate between Mambalgin-1 that has crossed the BBB into the brain parenchyma and that which is merely associated with the brain capillaries.
Methodology:
-
Brain Homogenization: Homogenize the brain tissue from the in situ perfusion experiment in a physiological buffer.
-
Dextran Gradient: Mix the brain homogenate with a cold dextran solution.
-
Centrifugation: Centrifuge the mixture at high speed. The denser capillaries will form a pellet, while the brain parenchyma will remain in the supernatant.
-
Separation: Carefully separate the supernatant (parenchyma) from the pellet (capillaries).
-
Quantification: Quantify the amount of Mambalgin-1 in both the supernatant and the pellet.
-
Analysis: A higher concentration of Mambalgin-1 in the supernatant indicates successful translocation across the BBB into the brain parenchyma.
Mambalgin-1 Signaling Pathway
Mambalgin-1 exerts its analgesic effect by inhibiting Acid-Sensing Ion Channels (ASICs). The following diagram illustrates this pathway.
Caption: Mambalgin-1 inhibits pain signaling by blocking ASIC1a channels.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mambalgin-1 Species-Specific ASIC Inhibition: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Mambalgin-1 and its species-specific inhibition of Acid-Sensing Ion Channels (ASICs).
Frequently Asked Questions (FAQs)
Q1: What is Mambalgin-1 and how does it inhibit ASICs?
Mambalgin-1 is a 57-amino acid peptide toxin isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis)[1][2]. It is a potent and reversible inhibitor of certain ASIC subtypes, exerting its effects by binding to the extracellular domain of the channel[1][3]. Mambalgin-1 acts as a gating modifier, shifting the pH dependence of channel activation to a more acidic pH, thereby reducing the channel's apparent affinity for protons[1][2][3]. This "closed-state trapping" mechanism prevents the channel from opening at physiological pH drops that would normally activate it[1][4].
Q2: Are there known species-specific differences in Mambalgin-1's inhibitory activity?
Yes, significant species-specific differences in the potency and even the mechanism of action of Mambalgin-1 have been reported. Generally, Mambalgin-1 is more potent on rat ASICs compared to human ASICs[5]. For instance, the IC50 for rat ASIC1a can be up to 5-fold lower than for human ASIC1a[5]. Furthermore, the effect on human ASIC1b can differ, with Mambalgin-3 (a close relative) causing potentiation at certain pH levels, a phenomenon not observed with rat ASIC1b[5]. These differences are attributed to variations in amino acid sequences at the toxin binding site and allosteric modulation sites between species[5].
Q3: My synthetic Mambalgin-1 shows lower potency than reported values. What could be the cause?
Several factors can contribute to discrepancies in the potency of synthetic Mambalgin-1:
-
Incorrect Folding: Mambalgin-1 has a complex three-finger fold stabilized by disulfide bridges. Improper folding during synthesis and purification can result in a less active peptide. It is crucial to follow established protocols for peptide refolding[6].
-
Purity: The purity of the synthetic peptide is critical. Contaminants can interfere with the assay and lead to inaccurate potency measurements.
-
Experimental Conditions: The inhibitory activity of Mambalgin-1 is highly dependent on experimental conditions such as the pH of the stimulus, the specific ASIC subtype and splice variant being tested, and the expression system used (e.g., Xenopus oocytes vs. mammalian cells)[5][7].
Q4: I am observing potentiation instead of inhibition of human ASIC1b currents with Mambalgin-1. Is this expected?
While inhibition is the primary mode of action, potentiation of human ASIC1b currents at specific pH values (e.g., pH 6) has been observed with Mambalgin-3, which is structurally very similar to Mambalgin-1[5]. This is in contrast to its inhibitory effect on rat ASIC1b. This highlights a key species-specific difference in the toxin's pharmacology and is thought to be due to an alkaline shift in the pH-dependence of activation for the human channel[5].
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Inconsistent pH of Solutions: ASICs are highly sensitive to small changes in extracellular pH. Ensure precise and consistent pH of all buffers and solutions used in your experiments.
-
Peptide Stability: Mambalgin-1, like other peptides, can degrade over time, especially with repeated freeze-thaw cycles. Aliquot the peptide upon receipt and store it under recommended conditions.
-
Cellular Expression System: The expression levels and post-translational modifications of ASICs can vary between different cell lines (e.g., CHO, COS-7, HEK293) and Xenopus oocytes, potentially affecting the apparent potency of Mambalgin-1.
-
Heteromeric Channel Formation: Co-expression of different ASIC subunits can lead to the formation of heteromeric channels with different sensitivities to Mambalgin-1[3][8]. Ensure you are expressing a homogenous population of channels if you are studying a specific subtype.
Solutions:
-
Calibrate your pH meter before each experiment.
-
Prepare fresh working solutions of Mambalgin-1 for each experiment.
-
Characterize your expression system thoroughly.
-
Use specific ASIC subunit knockout or knockdown cell lines to confirm the identity of the channels you are studying.
Issue 2: Incomplete Inhibition at Saturating Concentrations
Possible Causes:
-
Presence of Insensitive ASIC Subtypes: Mambalgin-1 is not a universal ASIC blocker. It has no effect on ASIC2a or ASIC3 homomers[8]. If your experimental system expresses these subtypes, you will observe a remaining current even at high concentrations of Mambalgin-1.
-
pH-Dependent Efficacy: The efficacy of Mambalgin-1 can be pH-dependent. For example, the inhibition of rat ASIC1b by Mambalgin-3 is incomplete, reaching only about 60% inhibition[5].
-
Peptide Aggregation: At high concentrations, peptides can sometimes aggregate, reducing the effective concentration of the active monomer.
Solutions:
-
Use molecular biology techniques (e.g., qPCR, Western blot) to identify the ASIC subunits expressed in your system.
-
Perform concentration-response curves at different pH stimuli to understand the pH-dependence of inhibition.
-
Visually inspect your peptide solution for any signs of precipitation. Consider using a brief sonication step to ensure homogeneity.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Mambalgin-1 for various ASIC subtypes across different species. Note that values can vary depending on the experimental conditions and expression system used.
| Species | ASIC Subtype | IC50 (nM) | Expression System | Reference |
| Rat | ASIC1a | 3.4 - 55 | Xenopus oocytes, COS-7 cells | [3][5][8] |
| Human | ASIC1a | 106.6 - 580 | CHO cells, Xenopus oocytes | [1][2][6][8] |
| Chicken | ASIC1a | 123.6 | Not specified | [1][8] |
| Rat | ASIC1b | 22.2 - 203 | Xenopus oocytes | [3][8] |
| Rat | ASIC1a + ASIC2a | 152 - 252 | Xenopus oocytes | [3][8] |
| Rat | ASIC1a + ASIC2b | 61 | Not specified | [8] |
| Rat | ASIC1a + ASIC1b | 72 | Not specified | [8] |
Experimental Protocols
Electrophysiological Recording of Mambalgin-1 Inhibition of ASICs in Xenopus oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired ASIC subunit(s). Incubate for 2-5 days at 18°C to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
Place an oocyte in the recording chamber and perfuse with a standard bath solution (e.g., ND96) at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply a low pH solution (e.g., pH 6.0) to activate the ASIC channels and record the resulting inward current.
-
Wash the oocyte with the standard bath solution until the current returns to baseline.
-
Pre-apply Mambalgin-1 in the standard bath solution for a defined period (e.g., 30-60 seconds).
-
Co-apply the low pH solution with Mambalgin-1 and record the inhibited current.
-
Perform a washout with the standard bath solution to check for reversibility.
-
-
Data Analysis: Measure the peak current amplitude before and after Mambalgin-1 application. Calculate the percentage of inhibition. To determine the IC50, perform these steps with a range of Mambalgin-1 concentrations and fit the data to a dose-response curve.
Visualizations
Caption: Mambalgin-1's inhibitory mechanism on ASICs.
Caption: Electrophysiology workflow for Mambalgin-1 experiments.
Caption: Potency difference of Mambalgin-1 on rat vs. human ASIC1a.
References
- 1. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
Validation & Comparative
Mambalgin-1 vs. Morphine: A Comparative Analysis of Analgesic Efficacy
A promising non-opioid analgesic, Mambalgin-1, derived from the venom of the black mamba, demonstrates comparable analgesic potency to morphine in preclinical studies, while offering a significantly improved safety profile. This guide provides a detailed comparison of the analgesic efficacy, mechanisms of action, and experimental data supporting the potential of Mambalgin-1 as a viable alternative to traditional opioid painkillers.
Mambalgin-1, a 57-amino acid peptide, produces potent pain relief by targeting Acid-Sensing Ion Channels (ASICs), which are key players in pain perception.[1][2][3] This mechanism is fundamentally different from that of morphine, which exerts its effects through the activation of opioid receptors.[4][5][6] This distinction is crucial as it underlies the reduced side effects observed with Mambalgin-1, such as a lack of respiratory depression and a lower potential for tolerance and addiction, which are major drawbacks of morphine.[7][8]
Quantitative Comparison of Analgesic Effects
Preclinical studies in rodent models of pain have consistently shown that Mambalgin-1's analgesic efficacy is on par with that of morphine. The following tables summarize the key quantitative data from these studies.
| Compound | Pain Model | Route of Administration | Effective Dose Range | Analgesic Effect | Reference |
| Mambalgin-1 | Inflammatory Pain (Carrageenan-induced) | Intrathecal (i.t.), Intravenous (i.v.) | Not specified | Reduced hyperalgesia | [9][10] |
| Morphine | Inflammatory Pain (Carrageenan-induced) | Subcutaneous (s.c.) | 3.0 mg/kg | Reversal of hyperalgesia | [11] |
| Mambalgin-1 | Neuropathic Pain (Chronic Constriction Injury) | Intrathecal (i.t.), Intravenous (i.v.) | Not specified | Reversed mechanical and heat-induced hyperalgesia | [9][10] |
| Morphine | Neuropathic Pain (Partial Sciatic Nerve Ligation) | Intraperitoneal (i.p.) | 3 and 9 mg/kg | Reduced neuropathic pain | [12] |
| Mambalgin-1 | Acute Thermal Pain | Not specified | Not specified | Potent analgesia | [9] |
| Morphine | Acute Thermal Pain (Hot Plate Test) | Subcutaneous (s.c.) | 3.0 - 6.0 mg/kg | Dose-dependent antinociceptive effects | [11] |
Comparative Side Effect Profile
A significant advantage of Mambalgin-1 is its favorable side effect profile compared to morphine.
| Side Effect | Mambalgin-1 | Morphine | Reference |
| Respiratory Depression | Not observed | Significant risk | [7][8] |
| Tolerance | Less development of tolerance upon repeated injections | Develops with repeated administration | [10] |
| Addiction Potential | Does not utilize the opiate pathway, suggesting lower addiction potential | High potential for physical and psychological dependence | [7][13] |
| Other Side Effects | No apparent toxicity reported in preclinical studies | Nausea, vomiting, muscle twitching, difficulty thinking | [2][8] |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of action of Mambalgin-1 and morphine are central to their differing pharmacological profiles.
Mambalgin-1 Signaling Pathway
Mambalgin-1 induces analgesia by inhibiting specific subtypes of Acid-Sensing Ion Channels (ASICs), which are neuronal voltage-independent cation channels activated by extracellular acidification.[1][2] By blocking these channels, Mambalgin-1 prevents the transmission of pain signals.
Caption: Mambalgin-1 inhibits ASIC channels on nociceptive neurons, blocking pain signal transmission.
Morphine Signaling Pathway
Morphine, an opioid agonist, binds to and activates mu-opioid receptors (MOR) located on neuronal cell membranes in the central and peripheral nervous systems.[4][5] This activation leads to the inhibition of neurotransmitter release, thereby blocking the transmission of pain signals.[4][6]
Caption: Morphine activates mu-opioid receptors, inhibiting neurotransmitter release and pain signal propagation.
Experimental Protocols
The following are generalized experimental workflows for assessing the analgesic effects of Mambalgin-1 and morphine in preclinical models.
Inflammatory Pain Model (Carrageenan-Induced Hyperalgesia)
This model is used to assess the efficacy of analgesics on inflammatory pain.
Caption: Workflow for the carrageenan-induced inflammatory pain model.
Neuropathic Pain Model (Chronic Constriction Injury)
This surgical model is used to induce a neuropathic pain state.
Caption: Workflow for the chronic constriction injury neuropathic pain model.
Conclusion
Mambalgin-1 presents a compelling case as a novel analgesic with an efficacy comparable to morphine in preclinical models. Its unique mechanism of action, targeting ASIC channels, translates to a significantly improved safety profile, devoid of the classic opioid-related side effects. While further research and clinical trials are necessary to establish its therapeutic potential in humans, Mambalgin-1 represents a promising avenue for the development of a new class of potent and safer analgesics.
References
- 1. Frédéric Joliot Institute for Life Sciences - How works Mambalgin-1, an analgesic peptide from black mamba venom [joliot.cea.fr]
- 2. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mambalgins - Wikipedia [en.wikipedia.org]
- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does Mambalgins Obtained from Black Mamba Venom have Solution for Morphine Related Side-Effects? [wisdomlib.org]
- 8. opnews.com [opnews.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. world-wide.org [world-wide.org]
- 13. Morphine - Wikipedia [en.wikipedia.org]
A Comparative Pharmacological Guide to Mambalgin-1 and Mambalgin-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacology of Mambalgin-1 and Mambalgin-2, two analgesic peptides derived from the venom of the black mamba (Dendroaspis polylepis polylepis). These toxins represent a promising class of non-opioid analgesics due to their potent and specific inhibition of Acid-Sensing Ion Channels (ASICs).
Introduction and Mechanism of Action
Mambalgin-1 and Mambalgin-2 are 57-amino acid peptides belonging to the three-finger toxin (3FTx) family.[1] They differ by only a single amino acid residue but are consistently reported to share the same pharmacological profile.[2][3] Their primary mechanism of action is the inhibition of specific subtypes of ASICs, which are proton-gated cation channels involved in pain perception, nociception, and various neurological processes.[2][4][5]
Unlike pore blockers, Mambalgins act as gating modifiers. They bind preferentially to the closed state of the ASIC, stabilizing it and shifting the pH-dependence of channel activation toward a more acidic pH.[3][4][6] This action decreases the apparent affinity of the channel for protons, thereby inhibiting its opening in response to physiological drops in pH that would normally signal pain.[3][4][6] This unique mechanism makes them valuable tools for studying ASIC function and potential therapeutic leads.
Figure 1: Mechanism of Mambalgin inhibition of Acid-Sensing Ion Channels (ASICs).
Comparative In Vitro Pharmacology
The primary targets for both Mambalgin-1 and Mambalgin-2 are homomeric ASIC1a and ASIC1b channels, as well as heteromeric channels containing these subunits.[3][7] They have been shown to have no effect on homomeric ASIC2a or ASIC3 channels.[8] While most studies conclude their pharmacological profiles are identical, the reported half-maximal inhibitory concentrations (IC₅₀) can vary between experiments. The following table summarizes representative IC₅₀ values for rat ASIC subtypes.
Table 1: Comparative In Vitro Potency (IC₅₀) of Mambalgins on Rat ASIC Subtypes
| Peptide | ASIC1a | ASIC1b | ASIC1a + ASIC2a | Reference(s) |
| Mambalgin-1 | 3.4 - 11 nM | 22.2 - 44 nM | 152 - 252 nM | [3] |
| Mambalgin-2 | 21 - 55 nM | 103 - 192 nM | 246 - 252 nM | [8] |
Note: Data were obtained from electrophysiological studies using Xenopus oocytes or other heterologous expression systems. The variability reflects different experimental conditions and whether native or synthetic peptides were used.
Comparative In Vivo Analgesic Efficacy
In animal models, both Mambalgins produce potent analgesic effects that are comparable to morphine but do not involve opioid receptors; their effects are resistant to the opioid antagonist naloxone.[2][5][9] This key feature signifies a lower risk of common opioid-related side effects, such as respiratory depression, tolerance, and addiction.[1] The peptides are effective against various pain modalities, including inflammatory and neuropathic pain, when administered centrally (intrathecally) or peripherally (intraplantar), and systemically (intravenously).[9]
Table 2: Comparative In Vivo Analgesic Effects in Rodent Models
| Pain Model | Administration | Mambalgin-1 Effect | Mambalgin-2 Effect | Key Finding |
| Carrageenan-Induced Thermal Hyperalgesia | Intraplantar (i.pl.) | Reverses heat hyperalgesia | Reverses heat hyperalgesia | Potent local anti-inflammatory pain activity.[3] |
| Acetic Acid-Induced Writhing | Intramuscular (i.m.) | Reduces writhing behavior | Reduces writhing behavior | Demonstrates efficacy against visceral chemical pain.[10] |
| Chronic Constrictive Injury | Intrathecal (i.t.) / Intravenous (i.v.) | Reverses mechanical allodynia | Reverses mechanical allodynia | Effective against neuropathic pain via central and systemic routes.[9] |
Experimental Methodologies
The characterization of Mambalgin pharmacology relies on standardized in vitro and in vivo assays.
This technique is used to measure the effect of Mambalgins on ASIC activity in heterologous expression systems like Xenopus laevis oocytes.
-
Protocol:
-
Channel Expression: Oocytes are injected with cRNA encoding the specific ASIC subunits to be studied.
-
Electrode Impalement: Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Channel Activation: The oocyte is rapidly perfused with a low pH solution (e.g., pH 6.0) to activate the expressed ASIC channels, generating an inward current.
-
Toxin Application: The oocyte is pre-incubated with a known concentration of Mambalgin for a short period (e.g., 30-50 seconds) before the acidic solution is applied again.
-
Data Analysis: The inhibition of the acid-evoked current by the Mambalgin is measured. A dose-response curve is generated by testing multiple toxin concentrations to calculate the IC₅₀ value.
-
Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) assay.
The carrageenan-induced thermal hyperalgesia model is a common method to assess the efficacy of analgesics on inflammatory pain.
-
Protocol:
-
Baseline Measurement: The baseline paw withdrawal latency of a mouse to a thermal stimulus (e.g., radiant heat) is measured.
-
Induction of Inflammation: An inflammatory agent, carrageenan, is injected into the plantar surface of the hind paw. This induces hyperalgesia (increased sensitivity to pain), observed as a reduced paw withdrawal latency.
-
Drug Administration: Mambalgin (or a vehicle control) is administered, for example, by intraplantar injection into the inflamed paw.
-
Post-Treatment Measurement: The paw withdrawal latency to the thermal stimulus is measured at multiple time points after drug administration.
-
Data Analysis: A significant increase in paw withdrawal latency in the Mambalgin-treated group compared to the vehicle group indicates an analgesic effect.
-
Conclusion
Mambalgin-1 and Mambalgin-2 are pharmacologically almost identical, acting as potent and specific inhibitors of ASIC1-containing ion channels. Their ability to produce strong, non-opioid analgesia in a variety of pain models makes them highly valuable as research tools and as a structural basis for the development of novel pain therapeutics. The key distinction lies not in their functional profile but in their primary structure—a single amino acid difference that does not appear to significantly alter their interaction with ASIC targets. Future research may focus on leveraging their structure to create derivatives with enhanced pharmacokinetic properties for clinical development.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Analgesic effects of mambalgin peptide inhibitors of acid-sensing ion channels in inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin [mdpi.com]
Validating Mambalgin-1 Target Engagement in the Central Nervous System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of Mambalgin-1, a potent analgesic peptide derived from black mamba venom, within the central nervous system (CNS). Mambalgin-1 exerts its effects by inhibiting acid-sensing ion channels (ASICs), particularly subtypes ASIC1a and ASIC1b, which are crucial players in pain perception and various neurological processes.[1][2][3] This guide will objectively compare various experimental approaches, presenting supporting data and detailed protocols to aid researchers in designing robust studies to confirm that Mambalgin-1 interacts with its intended molecular targets in the complex environment of the brain and spinal cord.
Quantitative Comparison of Mambalgin-1 and Alternatives
A critical aspect of validating target engagement is understanding the binding affinity and inhibitory potency of the therapeutic candidate. The following tables summarize the in vitro efficacy of Mambalgin-1 and its enhanced analog, Mamb-AL, against various rat ASIC subtypes, providing a baseline for interpreting in vivo results. For comparison, data for PcTx1, another well-characterized peptide inhibitor of ASIC1a, is included where available.
Table 1: Inhibitory Potency (IC50) of Mambalgin Peptides on Rat ASIC Subtypes
| Compound | rASIC1a (nM) | rASIC1b (nM) | rASIC1a/2a (nM) | rASIC1a/3 (nM) | Reference |
| Mambalgin-1 | 3.4 - 11 | 22 - 192 | 152 | No effect reported | [1][3][4] |
| Mamb-AL | ~1 (three-fold > Mambalgin-1) | 22 (five-fold > Mambalgin-1) | Not reported | 32% inhibition at 100 nM (two-fold > Mambalgin-1) | [4] |
| PcTx1 | ~1 | Not reported | Not reported | Not reported | [5] |
Table 2: Comparative Analgesic Efficacy
| Compound | Administration Route | Pain Model | Efficacy | Opioid Dependence | Reference |
| Mambalgin-1 | Intrathecal, Intravenous, Intraplantar | Inflammatory, Neuropathic | As potent as morphine | No | [1][6] |
| Mamb-AL | Intraperitoneal | Acetic acid-induced writhing | Trend towards stronger analgesia than Mambalgin-1 | Not reported | [4] |
| Morphine | Various | Inflammatory, Neuropathic | Potent analgesic | Yes | [7] |
Experimental Protocols for Validating CNS Target Engagement
Validating that a systemically or locally administered peptide like Mambalgin-1 reaches and interacts with its CNS target requires a multi-faceted approach. Below are detailed protocols for key experiments.
In Vitro Characterization: Electrophysiology
Objective: To determine the functional inhibition of ASIC channels by Mambalgin-1 in a controlled environment.
Methodology:
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Transfect cells with plasmids encoding the specific rat or human ASIC subunits of interest (e.g., ASIC1a, ASIC1b).
-
-
Whole-Cell Patch-Clamp Recording:
-
Plate transfected cells on glass coverslips 24-48 hours post-transfection.
-
Use a patch-clamp amplifier and data acquisition system.
-
The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at -60 mV.
-
-
ASIC Current Activation and Inhibition:
-
Rapidly apply an acidic extracellular solution (e.g., pH 6.0) to activate ASIC currents.
-
After establishing a stable baseline of acid-evoked currents, perfuse the cells with varying concentrations of Mambalgin-1 for a defined period before co-applying with the acidic stimulus.
-
Record the peak amplitude of the inward current in the absence and presence of Mambalgin-1.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each Mambalgin-1 concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Ex Vivo Target Engagement: Autoradiography
Objective: To visualize the binding of radiolabeled Mambalgin-1 to ASIC channels in brain tissue sections. While specific autoradiography studies for Mambalgin-1 are not yet published, this is a standard technique for receptor localization.
Methodology:
-
Radiolabeling of Mambalgin-1:
-
Synthetically produce Mambalgin-1 with a suitable amino acid for radiolabeling (e.g., a tyrosine for iodination with 125I).
-
Perform radiolabeling and subsequent purification of the labeled peptide.
-
-
Animal Dosing and Tissue Preparation:
-
Administer the radiolabeled Mambalgin-1 to rodents via the desired route (e.g., intravenous or intracerebroventricular).
-
At various time points, perfuse the animals and extract the brains.
-
Freeze the brains and prepare thin (e.g., 20 µm) cryosections.
-
-
Autoradiography:
-
Mount the brain sections on microscope slides.
-
To determine non-specific binding, incubate adjacent sections with an excess of unlabeled Mambalgin-1.
-
Expose the sections to a phosphor imaging screen or autoradiographic film.
-
-
Image Analysis:
-
Quantify the density of the autoradiographic signal in different brain regions known to express ASIC1a, such as the amygdala, hippocampus, and cortex.
-
Compare the total binding with the non-specific binding to determine the specific binding of Mambalgin-1.
-
In Vivo Target Engagement & Pharmacodynamics: Behavioral Assays
Objective: To demonstrate that the analgesic effects of Mambalgin-1 are mediated by its interaction with central ASIC channels.
Methodology:
-
Animal Models of Pain:
-
Drug Administration:
-
Administer Mambalgin-1 via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection to directly target the CNS.
-
For comparison, administer Mambalgin-1 intravenously (i.v.) to assess its ability to cross the blood-brain barrier and produce central effects.
-
-
Nociceptive Testing:
-
Thermal Hyperalgesia: Use the Hargreaves test to measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold to a mechanical stimulus.
-
-
Confirmation of Target Engagement (Knockout/Knockdown Studies):
-
Perform the same behavioral assays in mice with genetic knockout or siRNA-mediated knockdown of ASIC1a in specific brain regions.
-
A lack of or significantly reduced analgesic effect of Mambalgin-1 in these animals would provide strong evidence for its on-target action.[6]
-
Visualizing Pathways and Workflows
Signaling Pathway of Mambalgin-1 Action
Caption: Mambalgin-1 inhibits pain signaling by binding to and stabilizing the closed state of ASIC1a channels in CNS neurons.
Experimental Workflow for CNS Target Engagement Validation
Caption: A multi-step workflow is crucial for validating Mambalgin-1's CNS target engagement.
Comparison of Target Engagement Methodologies
Caption: Comparison of methods for validating target engagement, from in vitro functional assays to potential in vivo imaging.
Alternative Approaches and Future Directions
While the described methods provide a robust framework for validating Mambalgin-1's CNS target engagement, researchers should consider complementary and emerging techniques.
-
Small Molecule ASIC Inhibitors: Comparing the effects of Mambalgin-1 with selective small molecule inhibitors of ASIC1a can help dissect the role of different binding sites and allosteric modulation. However, many small molecules suffer from a lack of specificity.
-
In Vivo Imaging: The development of a radiolabeled Mambalgin-1 analog suitable for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) would be a significant advancement. This would allow for non-invasive, real-time visualization and quantification of target engagement in the CNS of living animals, and ultimately, in humans. Currently, there are no established PET tracers for ASIC1a.[8]
-
Chemoproteomics: Advanced mass spectrometry-based techniques could potentially be used to identify the direct binding partners of a modified Mambalgin-1 probe in CNS tissue lysates, providing unbiased confirmation of target engagement.
Conclusion
Validating the CNS target engagement of Mambalgin-1 is a critical step in its development as a novel analgesic. A combination of in vitro electrophysiology, ex vivo autoradiography, and in vivo behavioral studies, particularly when coupled with genetic knockout or knockdown models, can provide compelling evidence of on-target activity. While direct in vivo imaging of Mambalgin-1 in the CNS remains a future goal, the methodologies outlined in this guide offer a comprehensive and robust strategy for current research and development efforts. The superior potency of analogs like Mamb-AL suggests that peptide engineering can further enhance the therapeutic potential of this promising class of analgesics.[4]
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin | MDPI [mdpi.com]
- 5. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The development status of PET radiotracers for evaluating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mambalgin Analogues: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Mambalgins, a family of peptides isolated from the venom of the black mamba, have emerged as promising therapeutic leads for pain management due to their potent and specific inhibition of acid-sensing ion channels (ASICs).[1] This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of various Mambalgin analogues, supported by available experimental data, to aid researchers in the selection and development of these novel analgesics.
Pharmacodynamic Profile: Targeting Acid-Sensing Ion Channels
Mambalgins exert their analgesic effects by inhibiting specific subtypes of ASIC channels, which are key players in pain sensation.[1][2] The primary isoforms, Mambalgin-1, Mambalgin-2, and Mambalgin-3, consist of 57 amino acids and differ by only one or two residues, yet exhibit comparable pharmacological profiles.[1][3] A synthetic analog, Mamb-AL, has been engineered to enhance its pharmacological properties and production efficiency.[4]
The pharmacodynamics of these analogues are primarily characterized by their half-maximal inhibitory concentration (IC₅₀) against various ASIC subtypes.
| Mambalgin Analogue | Target ASIC Subtype | IC₅₀ (nM) | Species | Reference |
| Mambalgin-1 (Wild-Type) | rASIC1a | 110 ± 12 | Rat | [4] |
| rASIC1b | 119 ± 3 | Rat | [4] | |
| rASIC1a/3 | 13% inhibition at 100 nM | Rat | [5] | |
| Synthetic Mambalgin-1 (sMamb-1) | rASIC1a | 3.4 ± 0.6 | Rat | [3] |
| rASIC1b | 22.2 ± 1.7 | Rat | [3] | |
| rASIC1a + ASIC2a | 152 ± 21 | Rat | [3] | |
| Mamb-AL (Mutant Analogue) | rASIC1a | 62 ± 9 | Rat | [4] |
| rASIC1b | 22 ± 1 | Rat | [5] | |
| rASIC1a/3 | 32% inhibition at 100 nM | Rat | [5] | |
| Mambalgin-3 | rASIC1a | 3.9 | Rat | [6] |
| rASIC1b | 38.3 | Rat | [6] |
Table 1: Comparative in vitro inhibitory activity (IC₅₀) of Mambalgin analogues on rat (r) ASIC channels.
Mamb-AL demonstrates a significantly improved inhibitory potency against rASIC1a and a more than five-fold increase in potency against rASIC1b compared to the wild-type Mambalgin-1.[4][5] Furthermore, Mamb-AL shows enhanced inhibition of heteromeric rASIC1a/3 channels.[5]
In Vivo Analgesic Efficacy
The potent inhibition of ASIC channels by Mambalgin analogues translates to significant analgesic effects in various preclinical pain models. These effects have been observed following different routes of administration, including intravenous, intrathecal, and intraplantar injections.[5]
| Mambalgin Analogue | Pain Model | Route of Administration | Dose | Analgesic Effect | Species | Reference |
| Mambalgin-1 (Wild-Type) | Acetic acid-induced writhing | Intramuscular | 0.01 mg/kg | ~29% reduction in writhes | Mouse | [4] |
| 0.1 mg/kg | ~27% reduction in writhes | Mouse | [4] | |||
| Mamb-AL (Mutant Analogue) | Acetic acid-induced writhing | Intramuscular | 0.01 mg/kg | ~41% reduction in writhes | Mouse | [4] |
| 0.1 mg/kg | ~34% reduction in writhes | Mouse | [4] |
Table 2: Comparative in vivo analgesic efficacy of Mambalgin analogues.
In a model of acute acid-induced pain, Mamb-AL demonstrated a trend towards a stronger analgesic effect compared to wild-type Mambalgin-1 at a dose of 0.01 mg/kg.[4] The analgesic effects of Mambalgins are reported to be as potent as morphine in some models but are not mediated by opioid receptors and are resistant to naloxone.[3]
Pharmacokinetic Characteristics
Detailed pharmacokinetic data for Mambalgin analogues, including parameters such as half-life, clearance, and volume of distribution, are not extensively reported in the currently available literature. The large size of these peptides (57 amino acids) suggests that they are administered parenterally.[3] Minor variations in the amino acid sequence between isoforms may influence their pharmacokinetic profiles.
| Parameter | Mambalgin-1 | Mambalgin-2 | Mambalgin-3 | Mamb-AL |
| Half-life (t½) | Data not available | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic parameters of Mambalgin analogues (Data currently unavailable).
Further studies are required to fully characterize the pharmacokinetic profiles of these promising analgesic peptides.
Signaling Pathway and Mechanism of Action
Mambalgins act as inhibitors of ASIC channels, which are proton-gated cation channels. By binding to these channels, Mambalgins prevent their activation by acidic stimuli, thereby blocking the transmission of pain signals. The interaction is believed to occur within the acidic pocket of the ASIC1a extracellular domain.[2][3]
Figure 1: Mambalgin analogues inhibit ASIC channel activation by acidic stimuli.
Experimental Protocols
In Vitro Electrophysiology for IC₅₀ Determination
The inhibitory potency of Mambalgin analogues on ASIC channels is typically determined using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing the target channel.
Figure 2: Workflow for determining the IC₅₀ of Mambalgin analogues.
In Vivo Acetic Acid-Induced Writhing Test
This model is used to assess the analgesic efficacy of compounds against visceral pain.
Figure 3: Experimental workflow for the acetic acid-induced writhing test.
References
- 1. Mambalgins - Wikipedia [en.wikipedia.org]
- 2. Binding Site and Inhibitory Mechanism of the Mambalgin-2 Pain-relieving Peptide on Acid-sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Mambalgin-1 and Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with minimal side effects is a cornerstone of pain management research. While opioid analgesics have long been the gold standard for treating moderate to severe pain, their clinical utility is significantly hampered by a well-documented and often severe side effect profile. Mambalgin-1, a peptide isolated from the venom of the black mamba, has emerged as a promising non-opioid analgesic that targets acid-sensing ion channels (ASICs). This guide provides a detailed comparison of the side effect profiles of Mambalgin-1 and traditional opioid analgesics, supported by preclinical experimental data.
Executive Summary
Preclinical studies demonstrate that Mambalgin-1 offers a superior side effect profile compared to opioid analgesics like morphine. Notably, Mambalgin-1 does not induce respiratory depression, a primary cause of opioid-related fatalities. Furthermore, it exhibits a significantly lower propensity for the development of tolerance and addiction. While opioids are fraught with adverse effects such as constipation, nausea, and sedation, Mambalgin-1 appears to circumvent these debilitating issues, presenting a promising avenue for the development of safer and more effective pain therapeutics.
Comparative Data on Key Side Effects
The following table summarizes the key differences in the side effect profiles of Mambalgin-1 and opioid analgesics based on preclinical data.
| Side Effect | Mambalgin-1 | Opioid Analgesics (e.g., Morphine) |
| Respiratory Depression | No significant respiratory depression observed. | Significant, dose-dependent respiratory depression, which can be fatal. |
| Analgesic Tolerance | Significantly less development of tolerance with repeated administration. | Rapid and profound tolerance, requiring dose escalation to maintain efficacy. |
| Addictive Potential | Low to negligible potential for addiction in preclinical models. | High potential for addiction and dependence. |
| Gastrointestinal Effects | No significant effect on gastrointestinal transit reported. | Severe constipation due to reduced gastrointestinal motility. |
| Other Common Side Effects | No apparent toxicity or other major side effects reported in preclinical studies. | Nausea, vomiting, sedation, dizziness, and euphoria are common. |
In-Depth Analysis of Preclinical Findings
Respiratory Function
Opioid-induced respiratory depression (OIRD) is the most serious adverse effect of opioid use. Opioids act on µ-opioid receptors in the brainstem's respiratory centers, leading to a decrease in respiratory rate and tidal volume.[1][2]
In a pivotal preclinical study, the respiratory effects of Mambalgin-1 were directly compared to those of morphine in mice. While morphine induced a significant, dose-dependent decrease in respiratory rate, Mambalgin-1 had no discernible effect on respiratory function, even at analgesic doses.[3][4]
Experimental Protocol: Respiratory Rate Measurement (Whole-Body Plethysmography) Unrestrained mice are placed in a whole-body plethysmography chamber.[5][6] After a period of acclimatization, baseline respiratory parameters (respiratory rate, tidal volume) are recorded. The test compound (Mambalgin-1 or morphine) or vehicle is then administered, and respiratory parameters are monitored continuously for a specified duration. The percentage change from baseline is calculated to determine the extent of respiratory depression.
Development of Analgesic Tolerance
The development of tolerance, where progressively higher doses of a drug are required to achieve the same analgesic effect, is a major limitation of chronic opioid therapy.[7][8]
Preclinical studies have demonstrated that repeated administration of Mambalgin-1 results in significantly less tolerance compared to morphine. In a hot plate test, mice treated repeatedly with morphine showed a marked decrease in the analgesic response over time, indicative of tolerance. In contrast, mice treated with Mambalgin-1 maintained a consistent analgesic response.[3][4]
Experimental Protocol: Analgesic Tolerance Assessment (Hot Plate Test) The analgesic effect of the test compound is first established using a hot plate test, where the latency of the mouse to react to a heated surface is measured.[3][9] To induce tolerance, animals receive repeated injections of the test compound (Mambalgin-1 or morphine) over several days. The analgesic effect is then re-assessed at regular intervals using the hot plate test. A significant decrease in the response latency at a given dose indicates the development of tolerance.[7]
Addictive Potential
The rewarding properties of opioids, which lead to their high addictive potential, are a major public health concern. The conditioned place preference (CPP) test is a standard preclinical model used to assess the rewarding and addictive potential of drugs.[4][10][11]
While extensive data demonstrates that opioids like morphine induce a strong conditioned place preference, indicating their rewarding and addictive nature, studies on Mambalgin-1 are still emerging.[12][13][14] However, the distinct mechanism of action of Mambalgin-1, which does not involve the opioid system, strongly suggests a lack of addictive potential.[3]
Experimental Protocol: Conditioned Place Preference (CPP) Test The CPP apparatus consists of two distinct compartments with different visual and tactile cues. During the conditioning phase, animals receive injections of the test drug (e.g., morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.[2] Following conditioning, on the test day, the animals are allowed to freely explore both compartments, and the time spent in each is recorded. A significant increase in the time spent in the drug-paired compartment is indicative of a conditioned place preference and suggests rewarding properties.[4]
Gastrointestinal Function
Opioid-induced constipation (OIC) is a highly prevalent and distressing side effect of opioid therapy, resulting from the activation of µ-opioid receptors in the gastrointestinal tract, which leads to decreased motility.[1][9][11][15]
While direct comparative preclinical studies on the gastrointestinal effects of Mambalgin-1 are limited, its mechanism of action, which is independent of opioid receptors, suggests that it would not cause the constipation associated with opioids. Preclinical studies on opioids consistently demonstrate a significant reduction in gastrointestinal transit.[7][16][17][18]
Experimental Protocol: Gastrointestinal Transit Measurement (Charcoal Meal Test) Animals are fasted for a specific period before the experiment.[16][19] Following the administration of the test compound (Mambalgin-1 or an opioid) or vehicle, a charcoal meal (a non-absorbable marker) is given orally. After a set time, the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal is measured and expressed as a percentage of the total length of the small intestine. A decrease in this percentage indicates a slowing of gastrointestinal transit.[9]
Signaling Pathways
The distinct side effect profiles of Mambalgin-1 and opioid analgesics stem from their fundamentally different mechanisms of action and signaling pathways.
Mambalgin-1 Signaling Pathway
Mambalgin-1 exerts its analgesic effects by inhibiting specific subtypes of Acid-Sensing Ion Channels (ASICs), particularly ASIC1a and ASIC1b.[3][17][20] ASICs are proton-gated cation channels involved in pain sensation. By binding to these channels, Mambalgin-1 prevents their activation by protons, thereby blocking the transmission of pain signals.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Black mamba venom peptides target acid-sensing ion channels to abolish pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Mambalgin-1 Sensitivity: A Comparative Analysis of Human vs. Rat ASIC1a
A comprehensive guide for researchers and drug development professionals on the differential sensitivity of human and rat Acid-Sensing Ion Channel 1a (ASIC1a) to the peptide toxin Mambalgin-1.
Acid-Sensing Ion Channels (ASICs) are crucial players in a variety of physiological and pathological processes, including pain sensation, synaptic plasticity, and neurodegeneration[1][2]. As such, they have emerged as promising therapeutic targets. Mambalgin-1, a 57-amino acid peptide isolated from the venom of the black mamba, is a potent and specific inhibitor of ASIC1a-containing channels, demonstrating significant analgesic effects in preclinical models[1][3][4]. Understanding the species-specific differences in Mambalgin-1 sensitivity is paramount for translating these findings into clinical applications. This guide provides a detailed comparison of the inhibitory effects of Mambalgin-1 on human and rat ASIC1a, supported by experimental data and methodologies.
Quantitative Comparison of Mambalgin-1 Sensitivity
The inhibitory potency of Mambalgin-1 on human and rat ASIC1a has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the channel's activity. Electrophysiological studies have consistently shown that Mambalgin-1 is a more potent inhibitor of rat ASIC1a compared to its human counterpart.
| Parameter | Human ASIC1a (hASIC1a) | Rat ASIC1a (rASIC1a) | References |
| IC50 | 127 nM to 197.3 ± 18.7 nM | 3.4 ± 0.6 nM to 55 nM | [3][5][6][7] |
Note: IC50 values can vary depending on the expression system (e.g., Xenopus oocytes, CHO cells) and specific experimental conditions.
Experimental Protocols
The determination of Mambalgin-1's inhibitory activity on ASIC1a channels is primarily achieved through electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in mammalian cell lines.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and dissociated using collagenase treatment[1].
-
cRNA Injection: Oocytes are injected with cRNA encoding either human or rat ASIC1a[1].
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is held at a negative holding potential (e.g., -60 mV).
-
ASIC1a channels are activated by a rapid drop in extracellular pH (e.g., from pH 7.4 to a pH between 6.0 and 5.0).
-
To determine the IC50, increasing concentrations of Mambalgin-1 are pre-applied for a set duration (e.g., 30-60 seconds) before the acid stimulation.
-
The peak inward current in the presence of Mambalgin-1 is measured and compared to the control current (without toxin).
-
-
Data Analysis: The percentage of inhibition is plotted against the Mambalgin-1 concentration, and the data is fitted with a sigmoidal dose-response curve to calculate the IC50 value[1].
Whole-Cell Patch-Clamp in Mammalian Cells
-
Cell Culture and Transfection: A mammalian cell line (e.g., CHO or HEK293 cells) is cultured and transfected with a plasmid DNA encoding either human or rat ASIC1a.
-
Cell Plating: Transfected cells are plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a negative holding potential.
-
Extracellular solutions with different pH values and Mambalgin-1 concentrations are rapidly applied to the cell using a perfusion system.
-
The protocol for channel activation and toxin application is similar to the TEVC method.
-
-
Data Analysis: Data analysis is performed as described for the TEVC experiments to determine the IC50 of Mambalgin-1[3][8].
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining Mambalgin-1 IC50 on ASIC1a using TEVC in Xenopus oocytes.
Mambalgin-1 exerts its inhibitory effect by binding to the closed state of the ASIC1a channel. This binding event stabilizes the closed conformation and increases the energy required for the channel to open in response to a drop in extracellular pH. This allosteric modulation effectively shifts the pH-dependence of activation towards more acidic values, meaning a stronger acidic stimulus is needed to open the channel.
Caption: Mechanism of Mambalgin-1 inhibition of ASIC1a activation.
References
- 1. Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the ASIC1a–mambalgin-1 complex reveals that the peptide toxin mambalgin-1 inhibits acid-sensing ion channels through an unusual allosteric effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human acid-sensing ion channel 1a inhibition by snake toxin mambalgin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing molecular determinants governing mambalgin-3 pharmacology at acid-sensing ion channel 1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
